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  • Product: N-Desethyl-E-Clomiphene Hydrochloride
  • CAS: 21625-70-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl-E-Clomiphene Hydrochloride

Introduction N-Desethyl-E-Clomiphene is a primary metabolite of E-clomiphene, the trans-isomer of clomiphene. Clomiphene is a well-established selective estrogen receptor modulator (SERM) utilized for the treatment of in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Desethyl-E-Clomiphene is a primary metabolite of E-clomiphene, the trans-isomer of clomiphene. Clomiphene is a well-established selective estrogen receptor modulator (SERM) utilized for the treatment of infertility in women. The metabolic fate of clomiphene is of significant interest to drug development professionals and researchers in medicinal chemistry and pharmacology, as metabolites can exhibit their own pharmacological activities and contribute to the overall therapeutic and toxicological profile of the parent drug. Understanding the synthesis and characterization of these metabolites is crucial for developing analytical standards, conducting pharmacokinetic studies, and exploring their potential as therapeutic agents in their own right.

This technical guide provides a comprehensive overview of a plausible synthetic route to N-Desethyl-E-Clomiphene Hydrochloride and the analytical methodologies for its thorough characterization. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of N-Desethyl-E-Clomiphene Hydrochloride

The synthesis of N-Desethyl-E-Clomiphene Hydrochloride can be approached through two primary strategies: the partial synthesis from E-clomiphene via N-dealkylation, or a total synthesis approach building the molecule from precursor fragments. This guide will focus on a total synthesis strategy, which offers greater control over the final product and avoids the potential side reactions and purification challenges of N-dealkylation from a structurally similar tertiary amine.

The proposed synthetic pathway involves the preparation of a key triphenylethylene intermediate, followed by etherification to introduce the N-ethylaminoethanol side chain, and finally, conversion to the hydrochloride salt.

Synthesis_of_N-Desethyl-E-Clomiphene_Hydrochloride start Precursors: - 4-Hydroxybenzophenone - Benzylmagnesium chloride intermediate1 Intermediate 1: 1-(4-hydroxyphenyl)-1,2-diphenylethanol start->intermediate1 Grignard Reaction intermediate2 Intermediate 2: (E)-4-(2-chloro-1,2-diphenylvinyl)phenol intermediate1->intermediate2 Dehydration & Chlorination intermediate3 N-Desethyl-E-Clomiphene (Free Base) intermediate2->intermediate3 Williamson Ether Synthesis with 2-(ethylamino)ethanol final_product Final Product: N-Desethyl-E-Clomiphene Hydrochloride intermediate3->final_product Salt Formation (HCl)

Caption: Synthetic workflow for N-Desethyl-E-Clomiphene Hydrochloride.

Part 1: Synthesis of (E)-4-(2-chloro-1,2-diphenylvinyl)phenol (Intermediate 2)

The synthesis of the triphenylethylene core is a critical step. A common route to clomiphene and its analogues involves the reaction of a substituted benzophenone with an organometallic reagent, followed by dehydration and chlorination[1][2].

Experimental Protocol:

  • Grignard Reaction:

    • To a solution of benzylmagnesium chloride (2.0 M in THF, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 4-hydroxybenzophenone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-hydroxyphenyl)-1,2-diphenylethanol (Intermediate 1).

  • Dehydration and Chlorination:

    • Dissolve the crude Intermediate 1 in a suitable solvent such as dichloromethane (DCM)[1].

    • Add a dehydrating and chlorinating agent. A one-pot procedure using a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst can be employed to facilitate both dehydration and chlorination, yielding a mixture of E and Z isomers[1]. The specific conditions can be optimized to favor the E-isomer.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

    • Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to isolate the desired (E)-4-(2-chloro-1,2-diphenylvinyl)phenol (Intermediate 2). The separation of E and Z isomers is crucial at this stage.

Part 2: Williamson Ether Synthesis to form N-Desethyl-E-Clomiphene

The Williamson ether synthesis is a reliable method for forming the ether linkage between the phenolic group of the triphenylethylene core and the side chain[3].

Experimental Protocol:

  • Deprotonation:

    • Dissolve (E)-4-(2-chloro-1,2-diphenylvinyl)phenol (Intermediate 2, 1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equivalents), and stir the mixture at room temperature for 1 hour to form the phenoxide.

  • Alkylation:

    • To the solution of the phenoxide, add 2-(ethylamino)ethanol (1.2 equivalents). To prevent N-alkylation of the secondary amine, it may be necessary to use an N-protected derivative of 2-(ethylamino)ethanol, followed by a deprotection step. However, for simplicity, direct alkylation is presented here, with the understanding that optimization may be required.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Desethyl-E-Clomiphene free base (Intermediate 3).

Part 3: Formation of N-Desethyl-E-Clomiphene Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Salt Formation:

    • Dissolve the purified N-Desethyl-E-Clomiphene free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.

    • Stir the resulting suspension at room temperature for 1-2 hours.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Desethyl-E-Clomiphene Hydrochloride as a solid.

Characterization of N-Desethyl-E-Clomiphene Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following are the expected signals in the ¹H and ¹³C NMR spectra.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons6.5 - 7.5MultipletProtons of the three phenyl rings
-O-CH₂-~4.0TripletProtons of the methylene group adjacent to the ether oxygen
-CH₂-N-~3.0TripletProtons of the methylene group adjacent to the nitrogen
-N-CH₂-CH₃~2.8QuartetProtons of the methylene group of the ethyl side chain
-NH-VariableBroad SingletProton of the secondary amine
-CH₂-CH₃~1.2TripletProtons of the methyl group of the ethyl side chain
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic Carbons115 - 160Carbons of the phenyl rings
Olefinic Carbons~140Carbons of the C=C double bond
-O-CH₂-~68Carbon of the methylene group adjacent to the ether oxygen
-CH₂-N-~50Carbon of the methylene group adjacent to the nitrogen
-N-CH₂-CH₃~45Carbon of the methylene group of the ethyl side chain
-CH₂-CH₃~15Carbon of the methyl group of the ethyl side chain

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. For accurate assignments, 2D NMR techniques such as COSY, HSQC, and HMBC should be employed.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For N-Desethyl-E-Clomiphene, Electrospray Ionization (ESI) in positive ion mode is suitable.

  • Expected Molecular Ion: The free base has a molecular formula of C₂₄H₂₄ClNO and a molecular weight of 377.91 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 378.16.

  • Fragmentation Pattern: The fragmentation of the molecule is expected to occur at the weakest bonds. Key fragment ions would likely result from the cleavage of the ether bond and the side chain. The fragmentation pattern can be complex, but characteristic losses can be predicted.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to separate the E and Z isomers. A reverse-phase HPLC method is generally suitable.

Parameter Condition
Column C18 (e.g., ZORBAX Eclipse plus C18, 1.8 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 295 nm)[8]
Column Temperature Ambient or controlled (e.g., 30 °C)

The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The retention time of the E-isomer should be distinct from the Z-isomer and any other impurities.

Physical Characterization
Property Description
Appearance White to off-white solid
Melting Point To be determined experimentally and compared with literature values if available.
Solubility To be determined in various solvents (e.g., water, methanol, chloroform).

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of N-Desethyl-E-Clomiphene Hydrochloride. The proposed synthetic route, based on established chemical principles for related molecules, provides a robust framework for its preparation. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the confirmation of the structure and purity of the final product. This information is invaluable for researchers and drug development professionals working with clomiphene and its metabolites, enabling further investigation into their pharmacological and toxicological properties.

References

  • SIELC Technologies. (n.d.). Separation of Clomiphene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cleanchem. (n.d.). N-Desethyl Clomiphene HCl (Mixture Of Z And E Isomers) | CAS No: 1310815-19-0. Retrieved from [Link]

  • Ganchev, B., Heinkele, G., Kerb, R., Schwab, M., & Mürdter, T. E. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(22), 2119–2125.
  • ChemWhat. (n.d.). N-Nitroso Des-ethyl Clomiphene CAS#: N/A. Retrieved from [Link]

  • Axios Research. (n.d.). N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers) - CAS - 1310815-19-0. Retrieved from [Link]

  • Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier.
  • ResearchGate. (n.d.). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC method for estimation of Clomiphene Citrate in Pharmaceutical Dosage Form | Request PDF. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 78693-91-1 N-Desethyl Clomiphene Impurity. Retrieved from [Link]

  • Wikipedia. (n.d.). Clomifene. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Retrieved from [Link]

  • El-Haj, B. M. (2021).
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  • World Health Organization. (2022). Critical review report N-Desethyl-isotonitazene. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351304A - Synthesis method of clomiphene.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Google Patents. (n.d.). US9914696B2 - Clomiphene synthesis using a single solvent.
  • Encyclopedia MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2012). Mass spectrometric identification and characterization of new clomiphene metabolites in human urine by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Clomiphene synthesis using a single solvent - Patent US-9914696-B2. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • OUCI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • PubMed. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Two possible mechanisms for N-demethylation of tertiary amines by.... Retrieved from [Link]

  • MDPI. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of azolylethyl benzhydryl ethers, analogs of diphenhydramine | Request PDF. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide on the Discovery and History of N-Desethyl-E-Clomiphene Hydrochloride

A Note from the Senior Application Scientist: In the landscape of pharmaceutical research, it is often the metabolites of a parent drug that unlock a deeper understanding of its biological activity, safety profile, and p...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: In the landscape of pharmaceutical research, it is often the metabolites of a parent drug that unlock a deeper understanding of its biological activity, safety profile, and potential for new therapeutic applications. This guide delves into the discovery and history of N-Desethyl-E-Clomiphene Hydrochloride, a key metabolite of the widely used fertility drug, clomiphene. Our journey will begin with the parent compound, as the story of the metabolite is intrinsically linked to the history of the drug from which it is derived. We will explore the scientific drivers behind its identification, the analytical techniques that brought it to light, and its place within the broader context of selective estrogen receptor modulators (SERMs).

Part 1: The Genesis of a Therapeutic Revolution: The Discovery of Clomiphene

The story of N-Desethyl-E-Clomiphene Hydrochloride begins with the synthesis and development of its parent compound, clomiphene. In 1956, a chemist named Frank Palopoli at the William S. Merrell Company synthesized a novel nonsteroidal triphenylethylene derivative, initially designated as MRL-41.[1][2] This compound, later known as clomiphene, was initially investigated for a variety of indications, including as a potential contraceptive.[1][3] However, early clinical observations revealed a surprising and profound effect: it could induce ovulation in anovulatory women.[1][2]

This serendipitous discovery marked a pivotal moment in reproductive medicine. By 1961, the first successful clinical results of clomiphene's ovulation-inducing properties were published, and in 1967, it received FDA approval under the brand name Clomid.[1][2][4] This ushered in the era of assisted reproductive technology, offering a viable treatment for female infertility for the first time.[1][3] Clomiphene citrate is now on the World Health Organization's List of Essential Medicines.[5]

Clomiphene is a mixture of two geometric isomers: enclomiphene (the E-isomer) and zuclomiphene (the Z-isomer), with enclomiphene making up approximately 62% of the mixture.[5][6] These isomers possess distinct pharmacological properties. Enclomiphene is considered the more potent anti-estrogenic isomer, while zuclomiphene exhibits more estrogenic activity.[6][7] This dual activity as a selective estrogen receptor modulator (SERM) is central to its mechanism of action.[5]

Part 2: Unraveling the Metabolic Pathways: The Identification of N-Desethyl-E-Clomiphene

With the widespread clinical use of clomiphene, understanding its metabolic fate became a crucial area of research. Early studies in the 1980s began to shed light on how the body processes this drug. It was established that clomiphene undergoes metabolism primarily in the liver, with its metabolites being excreted mainly through feces.[5][8]

The identification of N-Desethyl-E-Clomiphene as a metabolite was a direct result of advancements in analytical chemistry, particularly the development of highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These methods allowed researchers to separate and identify the various metabolic products of clomiphene and its individual isomers in biological samples such as plasma and urine.[9][10]

Research demonstrated that both enclomiphene and zuclomiphene undergo N-dealkylation, a common metabolic reaction where an ethyl group is removed from the nitrogen atom of the side chain. This process leads to the formation of N-desethylclomiphene.[8] Further studies, focusing on the individual isomers, confirmed the formation of N-Desethyl-E-Clomiphene from the E-isomer, enclomiphene.[11]

The cytochrome P450 enzyme system, specifically CYP2D6, has been identified as playing a key role in the metabolism of clomiphene to its hydroxylated and N-desethylated metabolites.[5][12] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the pharmacokinetics of clomiphene and its metabolites, potentially affecting patient response to the drug.[11][12]

Part 3: Synthesis and Characterization of N-Desethyl-E-Clomiphene Hydrochloride

The definitive identification and pharmacological study of a metabolite require its availability in a pure form. This necessitates chemical synthesis. While detailed, proprietary synthesis methods are often not fully disclosed in the public domain, the general synthetic routes for clomiphene and its analogs provide a basis for understanding how N-Desethyl-E-Clomiphene could be prepared.

A plausible synthetic approach would involve the synthesis of the core triphenylethylene structure, followed by the attachment of a modified side chain that already contains the N-ethylethanamine group, or by performing a selective N-dealkylation on enclomiphene itself. Several chemical suppliers now offer N-Desethyl-E-Clomiphene Hydrochloride as a reference standard for research purposes, indicating that scalable synthetic methods have been developed.[13][14][15]

Physicochemical Properties of N-Desethyl-E-Clomiphene Hydrochloride:

PropertyValueSource
Chemical Formula C24H25Cl2NO[15]
Molecular Weight 414.37 g/mol [15]
CAS Number 21625-70-7[13]
Appearance White to Off-White Solid[16]

Part 4: Analytical Methodologies for Detection and Quantification

The ability to accurately measure the concentration of N-Desethyl-E-Clomiphene in biological matrices is essential for pharmacokinetic studies and for understanding its contribution to the overall pharmacological effect of clomiphene. The gold standard for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of N-Desethyl-E-Clomiphene in Human Plasma by LC-MS/MS

This protocol is a representative example based on published methodologies for the analysis of clomiphene and its metabolites.[9][17]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for N-Desethyl-E-Clomiphene and the internal standard would be determined through infusion and optimization experiments. For the parent compound clomiphene, a common transition is m/z 406.18 → 100.11.[17]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Diagram: Experimental Workflow for Metabolite Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection) lc->ms quant Quantification ms->quant

Caption: Workflow for the extraction and quantification of N-Desethyl-E-Clomiphene.

Part 5: Pharmacological Profile and Biological Significance

The pharmacological activity of N-Desethyl-E-Clomiphene is presumed to be similar to that of its parent compound, enclomiphene, acting as a selective estrogen receptor modulator. The key question for researchers is the extent to which this metabolite contributes to the overall therapeutic and potential adverse effects of clomiphene.

Like enclomiphene, N-Desethyl-E-Clomiphene likely acts as an estrogen receptor antagonist at the level of the hypothalamus.[18][19] This antagonism blocks the negative feedback of endogenous estrogen, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[5] This, in turn, stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which then act on the ovaries to stimulate follicular development and ovulation.[4]

Diagram: Hypothalamic-Pituitary-Ovarian Axis and SERM Action

hpo_axis hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH (+) ovary Ovary pituitary->ovary LH/FSH (+) estrogen Estrogen ovary->estrogen estrogen->hypothalamus Negative Feedback (-) estrogen->pituitary (-) serm N-Desethyl-E-Clomiphene (SERM) serm->hypothalamus Blocks Feedback

Caption: Simplified signaling pathway of SERM action on the HPO axis.

The clinical significance of N-Desethyl-E-Clomiphene is an area of ongoing investigation. Its relative binding affinity for the estrogen receptor compared to enclomiphene and 4-hydroxyclomiphene (another active metabolite) would determine its potency.[5] Furthermore, its pharmacokinetic profile, including its half-life and tissue distribution, will influence its contribution to the sustained action of clomiphene.

Part 6: Conclusion and Future Directions

The discovery and characterization of N-Desethyl-E-Clomiphene Hydrochloride represent a natural progression in our understanding of a landmark drug. From the initial synthesis of clomiphene in the 1950s to the sophisticated analytical techniques that have allowed for the identification of its metabolites, the story of this compound highlights the iterative nature of pharmaceutical science.

Future research should focus on several key areas:

  • Pharmacological Potency: A more precise determination of the estrogen receptor binding affinity and functional activity of N-Desethyl-E-Clomiphene is needed.

  • Pharmacokinetic Modeling: Comprehensive pharmacokinetic models that incorporate the parent drug and all major metabolites are required to better predict patient response and optimize dosing regimens.

  • Clinical Correlation: Studies correlating the plasma concentrations of N-Desethyl-E-Clomiphene with clinical outcomes, both positive (ovulation, pregnancy) and negative (side effects), would provide valuable insights into its clinical relevance.

By continuing to explore the roles of metabolites like N-Desethyl-E-Clomiphene, we can refine our use of existing therapies and potentially identify new therapeutic opportunities.

References

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  • PubChem. Clomiphene. National Institutes of Health. [Link]

  • Jeong, H., et al. (2018). Effect of the CYP2D6*10 allele on the pharmacokinetics of clomiphene and its active metabolites. PubMed. [Link]

  • ADoP. Study of Clomiphene metabolism by LC/MS/MS. [Link]

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  • Brown University. (2017). 50 years ago, Clomid gave birth to the era of assisted reproduction. [Link]

  • Ruhland, C., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Freedom Fertility. (2019). 9 Things You Should Know About Clomid. [Link]

  • ScienceDaily. (2017). 50 years ago, Clomid gave birth to the era of assisted reproduction. [Link]

  • Kaminetsky, J., & McCullough, A. (2015). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. PMC. [Link]

  • ResearchGate. (2025). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • Wikipedia. Enclomifene. [Link]

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  • Alentris Research Pvt. Ltd. N-Desethyl-E-Clomiphene. [Link]

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  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. [Link]

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Foundational

chemical properties of N-Desethyl-E-Clomiphene Hydrochloride

An In-depth Technical Guide to the Chemical Properties of N-Desethyl-E-Clomiphene Hydrochloride Introduction N-Desethyl-E-Clomiphene Hydrochloride is a significant molecule in the study of selective estrogen receptor mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-Desethyl-E-Clomiphene Hydrochloride

Introduction

N-Desethyl-E-Clomiphene Hydrochloride is a significant molecule in the study of selective estrogen receptor modulators (SERMs). It is primarily known as a major metabolite of Clomiphene, a widely used nonsteroidal drug for ovulation induction in the treatment of female infertility, particularly in cases involving polycystic ovarian syndrome (PCOS).[1][2] Clomiphene itself is a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene), each with distinct pharmacological profiles.[3] N-Desethyl-E-Clomiphene is derived from the (E)-isomer and its characterization is crucial for understanding the pharmacokinetics, metabolism, and overall biological activity of its parent compound. This guide provides a detailed examination of the chemical and physical properties of N-Desethyl-E-Clomiphene Hydrochloride for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and core physical properties. These data are essential for accurate quantification, handling, and formulation.

Chemical Structure and Identification

N-Desethyl-E-Clomiphene is structurally a triphenylethylene derivative. The "E" designation refers to the entgegen (opposite) configuration of the higher-priority groups on the double bond, which in this case are the chlorophenyl and the phenoxy-containing phenyl rings. The molecule is characterized by the absence of one of the ethyl groups from the amine moiety of the parent compound, (E)-clomiphene.

Table 1: Chemical Identification of N-Desethyl-E-Clomiphene and its Hydrochloride Salt

IdentifierN-Desethyl-E-Clomiphene (Free Base)N-Desethyl-E-Clomiphene Hydrochloride (HCl Salt)
IUPAC Name 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine[4]2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine;hydrochloride[4]
Synonyms Desethylenclomiphene(E)-2-(4-(2-chloro-1,2-diphenylvinyl)phenoxy)-N-ethylethan-1-amine hydrochloride[5]
CAS Number 79838-50-9[6][7]21625-70-7[4][8][9]
Molecular Formula C₂₄H₂₄ClNO[7][10]C₂₄H₂₅Cl₂NO[4][6][8]
Molecular Weight 377.91 g/mol [6][7][10]414.37 g/mol [4][6][8]
Physicochemical Properties

Physicochemical data inform laboratory practice, from solvent selection to storage conditions. While specific experimental values for melting point and pKa are not widely published for this specific metabolite, general characteristics can be inferred from its structure and data on related compounds.

Table 2: Physicochemical Properties

PropertyValue/DescriptionRationale and Significance
Appearance White to Off-White Solid[10]This is the expected appearance for a purified hydrochloride salt of an organic amine. The color can be an initial indicator of purity.
Solubility Freely soluble in methanol; slightly soluble in water.[2]The hydrochloride salt form enhances aqueous solubility compared to the free base. High solubility in organic solvents like methanol is typical for molecules of this size and structure, facilitating analytical sample preparation.
Storage Recommended storage at refrigerator temperatures (2-8°C) for long-term stability.[8]As with many complex organic molecules, refrigeration minimizes degradation over time, ensuring the integrity of reference standards.

Synthesis and Metabolic Formation

Understanding the origin of N-Desethyl-E-Clomiphene Hydrochloride is key to its relevance, both as a synthetic reference standard and as a biological metabolite.

Metabolic Pathway

N-Desethyl-E-Clomiphene is a product of Phase I metabolism of (E)-clomiphene. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[11]

  • N-de-ethylation: The primary metabolic reaction is the removal of an ethyl group from the tertiary amine of (E)-clomiphene.

  • Key Enzymes: Studies have identified CYP2D6 and, to a lesser extent, CYP3A4 as the key enzymes responsible for this N-de-ethylation process.[11]

This metabolic step is significant because the resulting metabolite can be further hydroxylated to form (E)-4-hydroxy-N-desethylclomiphene.[11][12] This subsequent metabolite is a potent estrogen receptor inhibitor, and its formation is highly dependent on the genetic polymorphism of the CYP2D6 enzyme, which can explain the variability in patient response to clomiphene therapy.[12]

G Clomiphene (E)-Clomiphene Metabolite1 N-Desethyl-E-Clomiphene Clomiphene->Metabolite1 CYP2D6, CYP3A4 (N-de-ethylation) Metabolite2 (E)-4-Hydroxy-Clomiphene (Potent ER Inhibitor) Clomiphene->Metabolite2 CYP2D6 (Hydroxylation) Metabolite3 (E)-4-Hydroxy-N-Desethyl-Clomiphene (Potent ER Inhibitor) Metabolite1->Metabolite3 CYP2D6 (Hydroxylation)

Fig. 1: Simplified metabolic pathway of (E)-Clomiphene.
Chemical Synthesis

As a reference standard, N-Desethyl-E-Clomiphene Hydrochloride is produced via custom chemical synthesis by specialized suppliers.[6] While proprietary methods are common, a general approach involves the modification of clomiphene or a related precursor. It has also been identified as a potential impurity generated during the chlorination step of clomiphene synthesis, highlighting the need for its monitoring in the final active pharmaceutical ingredient (API).[13]

Analytical Methodologies

Accurate detection and quantification of N-Desethyl-E-Clomiphene are essential for pharmacokinetic studies, drug metabolism research, and quality control of the parent drug. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the gold standard.

Chromatographic Separation: HPLC-MS/MS

A sensitive and specific method for quantifying (E)-clomiphene and its metabolites, including N-Desethyl-E-Clomiphene, in human plasma has been developed and validated according to FDA guidelines.[14][15]

Protocol: Quantification in Human Plasma via HPLC-MS/MS

  • Sample Preparation:

    • To a plasma sample, add an internal standard (typically a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.[14]

  • Chromatographic Conditions:

    • HPLC System: A rapid-resolution liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm particle size) is effective.[14][15]

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile[14][15]

    • Flow Rate: A typical flow rate for such columns is around 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+).[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard to ensure specificity and sensitivity. The lower limit of quantification for (E)-N-desethylclomiphene has been reported as 0.3 ng/mL.[14]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precip Protein Precipitation (Acetonitrile) Plasma->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super HPLC HPLC Separation (C18 Column) Super->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Fig. 2: Workflow for the bioanalysis of N-Desethyl-E-Clomiphene.
Spectroscopic Characterization

While comprehensive, publicly available spectra (NMR, IR) for N-Desethyl-E-Clomiphene Hydrochloride are scarce, its structure allows for the prediction of key spectral features. Characterization data is typically provided by the supplier upon purchase of the reference standard.

  • Mass Spectrometry (MS): In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base (378.16). Tandem MS (MS/MS) would produce characteristic fragments resulting from the cleavage of the ether linkage and the ethylamine side chain, which are used for structural confirmation in MRM assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show complex signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the three phenyl rings. Distinct signals for the ethoxy (-OCH₂CH₂-) and ethylamine (-NHCH₂CH₃) groups would be present in the aliphatic region.

    • ¹³C NMR: Would display numerous signals for the aromatic carbons and distinct signals for the aliphatic carbons of the side chain.

  • Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching (aromatic and aliphatic), C=C stretching from the aromatic rings and the central double bond, C-O stretching of the ether linkage, and N-H bending from the secondary amine hydrochloride.

Pharmacological Significance and Application

The primary role of N-Desethyl-E-Clomiphene Hydrochloride is as a certified reference material for analytical and research purposes.[5][16] Its importance stems from its status as a key human metabolite of clomiphene.

  • Pharmacokinetic Modeling: Accurate measurement of this metabolite is vital for developing physiologically based pharmacokinetic (PBPK) models that can predict drug-drug and drug-gene interactions, particularly concerning the highly variable CYP2D6 enzyme.[11]

  • Bioequivalence and Doping Control: Monitoring N-desethylclomiphene and other metabolites is used in bioequivalence studies and for detecting the misuse of clomiphene in sports.[17]

  • Understanding Biological Activity: While less potent than its hydroxylated counterparts, the binding affinity of desethylclomiphene to the estrogen receptor has been evaluated.[18][19] Studying its activity helps to build a complete picture of the overall pharmacological effect of clomiphene administration.

Conclusion

N-Desethyl-E-Clomiphene Hydrochloride is a molecule of significant analytical and pharmacological importance. As a primary metabolite of (E)-clomiphene, its formation, characterization, and quantification are integral to understanding the clinical efficacy and metabolic fate of its parent drug. The well-established analytical methods, primarily HPLC-MS/MS, allow for its precise measurement in biological matrices. Its availability as a high-purity reference standard is indispensable for researchers in drug metabolism, pharmacokinetics, and clinical toxicology, ensuring the accuracy and reliability of experimental data.

References

  • Mürdter, T. E., et al. (2012). Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Human Molecular Genetics, 21(5), 1145–1154. Retrieved from [Link]

  • Ganchev, B., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2119-2125. Retrieved from [Link]

  • Flores, C., et al. (2021). Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. Pharmaceutics, 13(11), 1888. Retrieved from [Link]

  • Ruenitz, P. C., Bagley, J. R., & Mokler, C. M. (1983). Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of its metabolites. Biochemical Pharmacology, 32(19), 2941-2947. Retrieved from [Link]

  • Gouda, A. A., et al. (2008). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. Recent Advances in Doping Analysis (16). Retrieved from [Link]

  • Ganchev, B., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Request PDF on ResearchGate. Retrieved from [Link]

  • Axios Research. (n.d.). N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers). Retrieved from [Link]

  • Cleanchem. (n.d.). N-Desethyl Clomiphene HCl (Mixture Of Z And E Isomers). Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Desethyl-E-Clomiphene Hydrochloride. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Clomiphene Impurities. Retrieved from [Link]

  • Euler, L., et al. (2022). Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens. Analytica Chimica Acta, 1202, 339661. Retrieved from [Link]

  • Google Patents. (2014). EP3015453A1 - Process for the preparation of Clomiphene.
  • PharmTech. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Mbi, A., & Lakhani, K. (2024). Clomiphene. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Desethyl-E-Clomiphene. Retrieved from [Link]

  • Vaddempudi, V., et al. (2024). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. International Journal of Pharmaceutical Quality Assurance, 15(4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clomiphene. PubChem Compound Database. Retrieved from [Link]

  • Gupta, M. C., & Singh, D. (2018). Clomiphene citrate. International Journal of Basic & Clinical Pharmacology, 7(8), 1437-1443. Retrieved from [Link]

  • Al-Dhobaib, S. A. (2023). Clomiphene Citrate as Nanomedicine Assistance in Ovulatory Disorders and Its Hyphenated Techniques. Molecules, 28(9), 3892. Retrieved from [Link]

Sources

Exploratory

N-Desethyl-E-Clomiphene Hydrochloride CAS number and identification

This technical guide provides an in-depth analysis of N-Desethyl-E-Clomiphene Hydrochloride , a critical metabolite in the pharmacokinetics of clomiphene. Identification, Metabolic Significance, and Analytical Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Desethyl-E-Clomiphene Hydrochloride , a critical metabolite in the pharmacokinetics of clomiphene.

Identification, Metabolic Significance, and Analytical Characterization[1]

Executive Summary & Chemical Identity

N-Desethyl-E-Clomiphene Hydrochloride is the specific N-dealkylated metabolite of Enclomiphene (the E-isomer of clomiphene). While clomiphene citrate is administered as a racemic mixture of Zuclomiphene (Z-isomer) and Enclomiphene (E-isomer), the pharmacological profiles of these isomers diverge significantly.

The E-isomer (Enclomiphene) acts primarily as an estrogen receptor antagonist and is metabolized rapidly compared to the Z-isomer. The formation of N-desethyl-E-clomiphene is a key step in the biotransformation pathway, mediated largely by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Precise identification of this metabolite is essential for bioequivalence studies, forensic toxicology (WADA anti-doping), and pharmacokinetic phenotyping.

Chemical Data Specifications
ParameterSpecification
Chemical Name 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine hydrochloride
Common Name N-Desethyl-E-Clomiphene HCl
Parent Drug Enclomiphene (Trans-Clomiphene)
CAS Number (HCl Salt) 21625-70-7
CAS Number (Free Base) 79838-50-9
Molecular Formula C₂₄H₂₅Cl₂NO
Molecular Weight 414.37 g/mol
Isomerism E-Isomer (Trans-stilbene geometry)
Physical State White to off-white solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Metabolic Context & Pharmacological Significance

The metabolism of clomiphene is stereoselective.[1] Understanding the specific pathway of the E-isomer is critical because it drives the antagonistic activity (ovulation induction/testosterone modulation) whereas the Z-isomer accumulates due to slower clearance.

The CYP2D6 Dependency

Research indicates that CYP2D6 is the primary catalyst for the N-deethylation of Enclomiphene.[1][2]

  • Enclomiphene is converted to N-Desethyl-E-Clomiphene .[3]

  • This metabolite can be further hydroxylated to 4-Hydroxy-N-Desethyl-E-Clomiphene , which exhibits the highest affinity for the estrogen receptor (ER), exceeding even that of the parent drug.

Clinical Implication: Subjects with CYP2D6 null alleles (Poor Metabolizers) show significantly lower concentrations of N-Desethyl-E-Clomiphene, potentially impacting therapeutic efficacy.

Pathway Visualization

The following diagram illustrates the stereoselective metabolism of the E-isomer.

ClomipheneMetabolism Enclomiphene Enclomiphene (E-Clomiphene) NDesethyl N-Desethyl-E-Clomiphene (Target Analyte) Enclomiphene->NDesethyl CYP2D6 (Major Pathway) FourOH 4-Hydroxy-E-Clomiphene Enclomiphene->FourOH CYP2D6 ActiveMetabolite 4-Hydroxy-N-Desethyl- E-Clomiphene (High Potency) NDesethyl->ActiveMetabolite CYP2D6 FourOH->ActiveMetabolite CYP3A4/2D6

Figure 1: Stereoselective metabolic pathway of Enclomiphene highlighting the formation of the N-Desethyl metabolite via CYP2D6.[1]

Analytical Identification Protocols

Distinguishing N-Desethyl-E-Clomiphene from its Z-isomer counterpart (from Zuclomiphene) is the primary analytical challenge. The following LC-MS/MS protocol ensures isomer resolution.

Method A: LC-MS/MS Quantification (Plasma/Urine)

This protocol is validated for high sensitivity, capable of detecting sub-nanogram levels required for pharmacokinetic profiling.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Matrix: 200 µL Human Plasma.

  • Internal Standard (IS): N-Desethyl-E-Clomiphene-D5 (Deuterated).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Protocol:

    • Add 20 µL IS working solution to plasma.

    • Add 1.0 mL MTBE. Vortex for 5 mins.

    • Centrifuge at 4000 rpm for 10 mins.

    • Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (50:50 A:B).

2. Chromatographic Conditions

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 30% B

3. Mass Spectrometry Parameters (MRM Mode)

  • Ionization: ESI Positive (+).[4]

  • Source Temp: 500°C.

  • Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Desethyl-E-Clomiphene 378.2 100.1 (Quant)4025
72.1 (Qual)4035
Internal Standard (D5)383.2100.14025

Note: The product ion m/z 100.1 corresponds to the N-ethyl-ethanamine side chain fragment, characteristic of the desethyl metabolite.

Experimental Workflow: Isomer Separation Logic

To ensure the analyte is specifically the E-isomer (Trans) and not the Z-isomer (Cis), retention time verification using certified reference materials (CRMs) is mandatory.

AnalyticalWorkflow Start Sample Extract LC UHPLC Separation (C18 Column) Start->LC PeakDetection MS/MS Detection (MRM 378.2 -> 100.1) LC->PeakDetection Decision Isomer Resolution? PeakDetection->Decision E_Isomer Peak 1 (Earlier Elution*) N-Desethyl-E-Clomiphene Decision->E_Isomer RT ~4.2 min Z_Isomer Peak 2 (Later Elution*) N-Desethyl-Z-Clomiphene Decision->Z_Isomer RT ~4.8 min Validation Confirm with CRM (CAS 21625-70-7) E_Isomer->Validation

Figure 2: Logical workflow for separating and identifying clomiphene metabolite isomers.

Handling and Regulatory Compliance
  • Safety Category: Potent Selective Estrogen Receptor Modulator (SERM).

  • Hazards: Reproductive toxicity. Handle in a fume hood or isolator.

  • Storage: -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Regulatory Status:

    • WADA: Prohibited Substance (Section S4. Hormone and Metabolic Modulators).[3][2][5] Detection of N-desethyl metabolites in urine is a primary marker for doping control.

    • Research Use: Controlled substance in some jurisdictions due to anti-doping regulations; verify local laws before procurement.

References
  • Mürdter, T. E., et al. (2011). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites."[1] Human Molecular Genetics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." PubMed. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2024). Prohibited List. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Analytical Method Development for N-Desethyl-E-Clomiphene Hydrochloride

Content Type: Detailed Application Note & Protocol Guide Target Audience: Pharmaceutical Scientists, Bioanalytical Researchers, and QC Specialists[1] Executive Summary & Scientific Context N-Desethyl-E-Clomiphene (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Pharmaceutical Scientists, Bioanalytical Researchers, and QC Specialists[1]

Executive Summary & Scientific Context

N-Desethyl-E-Clomiphene (also known as N-desethylenclomiphene) is the primary active metabolite of Enclomiphene , the trans-isomer of Clomiphene Citrate.[1] While Clomiphene is a mixture of Zuclomiphene (cis) and Enclomiphene (trans), the latter is increasingly favored for testosterone restoration therapies due to its antagonistic effect on estrogen receptors without the long-lasting estrogenic accumulation associated with Zuclomiphene.[2]

The analytical challenge lies in the stereospecific quantification of the metabolite. Because metabolic N-deethylation occurs for both isomers, a robust method must chromatographically resolve N-Desethyl-E-Clomiphene from its geometric isomer N-Desethyl-Z-Clomiphene and the parent compounds.[1]

This guide provides two distinct protocols:

  • LC-MS/MS Bioanalytical Method: For high-sensitivity quantification in plasma (PK studies).[1]

  • HPLC-UV Stability-Indicating Method: For bulk drug substance and formulation quality control.[1]

Physicochemical Profile & Mechanistic Basis[1]

Understanding the molecule is the first step in method design. N-Desethyl-E-Clomiphene retains the basic triphenylethylene structure but loses lipophilicity compared to the parent.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₂₄H₂₄ClNO[1][3] · HClSalt form affects solubility; free base is lipophilic.
Molecular Weight 377.91 g/mol (Free Base)Precursor ion [M+H]⁺ = 378.2 Da.[1]
pKa (Calculated) ~9.2 (Secondary Amine)Requires pH control in mobile phase (pH < 4 or > 10) to suppress ionization or ensure full ionization.[1]
LogP ~5.8 (High Lipophilicity)Strong retention on C18; requires high organic content for elution.[1]
Isomerism Trans (E-isomer)Must be resolved from Cis (Z-isomer).[1] On C18, polar metabolites elute first, but E/Z elution order depends on specific column selectivity.

Method Development Lifecycle

The following workflow outlines the critical path from scoping to validation, ensuring no critical control point is missed.

MethodDevelopment Scope Scoping & Solubility (pKa, LogP, Matrix) Screen Column & Mobile Phase Screening (Resolution E vs Z) Scope->Screen Define Target Opt Optimization (Gradient, Detection) Screen->Opt Select Mode Valid Validation (ICH M10 / Q2) Opt->Valid Lock Method Valid->Opt Failures

Figure 1: Analytical Method Development Lifecycle for Stereoisomeric Compounds.

Protocol 1: High-Sensitivity LC-MS/MS (Bioanalysis)[1]

Objective: Quantify N-Desethyl-E-Clomiphene in human plasma with a Lower Limit of Quantification (LLOQ) of < 0.5 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation (PPT) is often insufficient for removing phospholipids that cause matrix effects in this lipophilic range.[1] Liquid-Liquid Extraction (LLE) is preferred.[1]

  • Internal Standard (IS): Enclomiphene-d5 or N-Desethyl-E-Clomiphene-d5.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

Workflow:

  • Aliquot 200 µL Plasma into a glass tube.

  • Add 20 µL Internal Standard working solution.

  • Add 50 µL 0.1 M NaOH (Basify to ensure analyte is in free-base form for extraction).

  • Add 2.0 mL MTBE . Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (50:50 A:B).

Chromatographic Conditions[4]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Equilibrium
4.0 90 Elution of Metabolites & Parent
5.0 90 Wash
5.1 30 Re-equilibration

| 7.0 | 30 | Stop |[1]

Mass Spectrometry Parameters (ESI+)

The loss of the ethyl group (-28 Da) from the diethylamino side chain changes the fragmentation pattern. The characteristic fragment for Clomiphene (m/z 100) corresponds to the diethyl-immonium ion


.[1] For the N-desethyl metabolite, this becomes the monoethyl-immonium ion 

, which is m/z 72 .[1]
AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)
N-Desethyl-E-Clomiphene 378.2 72.1 (Quant)35100
N-Desethyl-E-Clomiphene378.285.1 (Qual)30100
Enclomiphene (Parent)406.2100.235100
Internal Standard (d5)411.2100.235100

Protocol 2: Stability-Indicating HPLC-UV (QC/Bulk)

Objective: Separate E and Z isomers of N-Desethyl Clomiphene and Parent Clomiphene in bulk API or tablets.

Chromatographic Conditions[4][5]
  • Detector: UV-Vis / PDA at 245 nm (max absorption) and 295 nm .

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) to reduce tailing of the amine.

    • Organic: Acetonitrile.

  • Mode: Isocratic or Shallow Gradient.

Recommended Isocratic Mix:

  • Buffer:Acetonitrile (45:55 v/v).[1]

  • Note: Adjust organic ratio ±5% to achieve resolution (Rs) > 1.5 between E and Z isomers.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between N-Desethyl-E and N-Desethyl-Z isomers.

  • Tailing Factor: < 1.5 (Critical for amine-based drugs).[1]

  • Precision: RSD < 2.0% for 5 replicate injections.

Analytical Logic & Troubleshooting (Causality)

The following diagram illustrates the decision tree for resolving common issues during method development.

Troubleshooting Issue Problem Detected PeakShape Peak Tailing? Issue->PeakShape Resolution Poor E/Z Resolution? Issue->Resolution Sensitivity Low MS Sensitivity? Issue->Sensitivity Action1 Add TEA or Increase Buffer Conc. PeakShape->Action1 Silanol Interaction Action2 Change Column Selectivity (Phenyl-Hexyl or C18) Resolution->Action2 Selectivity Issue Action3 Check pH (Ensure Ionization) Optimize Desolvation Temp Sensitivity->Action3 Source Efficiency

Figure 2: Troubleshooting Logic for Clomiphene Metabolite Analysis.

Critical Control Points:
  • Silanol Activity: Secondary amines like N-desethyl clomiphene interact strongly with free silanols on silica columns, causing tailing.[1] Solution: Use "end-capped" columns (e.g., Eclipse Plus) and low pH (2.5-3.[1]0) to protonate silanols, or add TEA.

  • Isomer Identification: You must use certified reference standards for both E and Z isomers of the metabolite. Do not rely solely on elution order from literature, as it can invert based on mobile phase pH and stationary phase bonding.

References

  • Gundeljq, J., et al. (2011). "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B. Link

  • Krishnan, V.S., Darna, B. (2023).[4] "An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices." Journal of Applied Pharmaceutical Science. Link

  • Mazzarino, M., et al. (2007). "Study of Clomiphene metabolism by LC/MS/MS." Recent Advances in Doping Analysis. Link

  • ICH Harmonised Tripartite Guideline. (2022). "Bioanalytical Method Validation M10." International Council for Harmonisation.[5][6] Link

Sources

Application

N-Desethyl-E-Clomiphene Hydrochloride in vitro and in vivo assays

Application Note: N-Desethyl-E-Clomiphene Hydrochloride – Analytical, Metabolic, and Pharmacological Profiling Introduction & Scientific Context Clomiphene Citrate (CC) is a selective estrogen receptor modulator (SERM) c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Desethyl-E-Clomiphene Hydrochloride – Analytical, Metabolic, and Pharmacological Profiling

Introduction & Scientific Context

Clomiphene Citrate (CC) is a selective estrogen receptor modulator (SERM) composed of two geometric isomers: Enclomiphene (E-isomer) and Zuclomiphene (Z-isomer) . While Zuclomiphene has a long half-life and estrogenic activity, Enclomiphene is the potent estrogen receptor (ER) antagonist responsible for the drug's primary mechanism: blocking negative feedback at the hypothalamus to drive gonadotropin release (LH/FSH).

N-Desethyl-E-Clomiphene (also known as (E)-N-desethylclomiphene) is a primary metabolite of Enclomiphene. Its importance in drug development is threefold:

  • Bioactivity: It retains significant ER antagonist affinity, contributing to the therapeutic effect.

  • Metabolic Dependency: Its formation is heavily mediated by CYP2D6 .[1][2] Consequently, its plasma concentration is a direct biomarker for CYP2D6 phenotype (Poor vs. Extensive Metabolizers).

  • Isomeric Purity: Because the Z-isomer metabolites accumulate differently, assays must be strictly stereoselective.

This guide details the protocols for quantifying this metabolite, assessing its formation in vitro, and evaluating its pharmacodynamics in vivo.

Analytical Characterization: Stereoselective LC-MS/MS

Standard C18 columns often fail to fully resolve the E- and Z-isomers of clomiphene metabolites, leading to co-elution and inaccurate quantitation. This protocol uses a high-resolution method validated for isomer separation.

Protocol 1: LC-MS/MS Quantification

Objective: Quantify N-Desethyl-E-Clomiphene in plasma with strict separation from N-Desethyl-Zuclomiphene.

Reagents:

  • Analyte: N-Desethyl-E-Clomiphene HCl (Synthetic Standard, >98% purity).

  • Internal Standard (IS): N-Desethyl-E-Clomiphene-d5.

  • Matrix: Human or Rat Plasma (K2EDTA).

Workflow Diagram (DOT):

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (d5-Analog) Sample->IS_Add PPT Protein Precipitation (Acetonitrile, 1:4 v/v) IS_Add->PPT Centrifuge Centrifuge 14,000 x g, 10 min PPT->Centrifuge Supernatant Evaporate & Reconstitute (Mobile Phase) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Caption: Sample preparation workflow utilizing protein precipitation and isotope dilution for maximum recovery and precision.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Chiralpak AGP (100 x 2.0 mm, 5 µm) OR High-Efficiency C18 (e.g., Zorbax Eclipse Plus, 1.8 µm) if gradient is optimized for isomer resolution. Note: Chiral columns are preferred for absolute certainty.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B (Critical for isomer separation)

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate.

MS Transitions (MRM):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
N-Desethyl-E-Clomiphene 378.2 100.1 25

| IS (d5-Analog) | 383.2 | 105.1 | 25 |

Data Quality Check:

  • Resolution (Rs): Ensure Rs > 1.5 between the E-metabolite and Z-metabolite peaks. The E-isomer typically elutes before the Z-isomer on C18 phases due to polarity differences.

In Vitro Metabolic Profiling (CYP2D6 Dependency)

Since N-Desethyl-E-Clomiphene is generated via CYP2D6, this assay validates the metabolic pathway and screens for Drug-Drug Interactions (DDIs) (e.g., co-administration with SSRIs like Fluoxetine).

Protocol 2: Microsomal Stability & Generation Assay

Objective: Determine the intrinsic clearance (


) of Enclomiphene into N-Desethyl-E-Clomiphene and assess CYP2D6 contribution.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rCYP2D6).

  • Substrate: Enclomiphene Citrate (1 µM final).

  • Cofactor: NADPH Regenerating System.

  • Inhibitor (Control): Quinidine (Specific CYP2D6 inhibitor).

Step-by-Step Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL protein) with Enclomiphene (1 µM) in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 min.

    • Control Arm: Add Quinidine (1 µM) to prove CYP2D6 specificity.[2][3]

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at 0, 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing Internal Standard.

  • Analysis: Analyze supernatant via Protocol 1.

Metabolic Pathway Diagram (DOT):

Metabolism Enclomiphene Enclomiphene (Parent Drug) CYP2D6 CYP2D6 (Major Enzyme) Enclomiphene->CYP2D6 CYP3A4 CYP3A4 (Minor Enzyme) Enclomiphene->CYP3A4 NDesethyl N-Desethyl-E-Clomiphene (Target Metabolite) CYP2D6->NDesethyl N-Dealkylation Hydroxy 4-OH-N-Desethyl-E-Clomiphene (Secondary Active Metabolite) CYP2D6->Hydroxy CYP3A4->NDesethyl Minor NDesethyl->CYP2D6 Hydroxylation

Caption: Metabolic cascade of Enclomiphene.[1][2][4][5][6][7][8][9][10][11] CYP2D6 drives the formation of N-Desethyl-E-Clomiphene and its subsequent conversion to the hydroxylated form.[5]

Expected Results:

  • Without Inhibitor: Linear formation of N-Desethyl-E-Clomiphene over 30 mins.

  • With Quinidine: >80% reduction in metabolite formation, confirming CYP2D6 dominance.

In Vivo Pharmacodynamics (Rat Model)

The physiological relevance of N-Desethyl-E-Clomiphene lies in its ability to antagonize the ER at the hypothalamus, increasing LH/FSH.

Protocol 3: PK/PD Correlation in Rats

Note: Rats metabolize clomiphene differently than humans. For translatable data, use CYP2D6-humanized mice if available. If using rats, focus on the PD effect of the metabolite directly.

Objective: Assess the suppression of Estrogen-induced uterine growth (Antagonist Mode) by N-Desethyl-E-Clomiphene.

Animal Model: Immature Female Sprague-Dawley Rats (21 days old).

Groups (n=6):

  • Vehicle Control: Corn Oil (SC).

  • Agonist Control: Estradiol Benzoate (EB, 0.5 µ g/rat , SC).

  • Test Group: EB (0.5 µg) + N-Desethyl-E-Clomiphene (Oral Gavage, 0.1, 1.0, 10 mg/kg).

  • Reference: EB (0.5 µg) + Enclomiphene (Parent, 10 mg/kg).

Timeline:

  • Days 1-3: Administer treatments once daily.

  • Day 4: Euthanize animals.

  • Endpoints:

    • Uterine Wet Weight: Weigh uterus immediately. (Lower weight = Antagonism).

    • Serum Biomarkers: LH and FSH levels via ELISA.

    • PK Analysis: Collect plasma at Tmax (2h post-dose on Day 3) to correlate metabolite concentration with uterine weight inhibition.

Data Interpretation:

  • Calculate % Inhibition of Estradiol-induced uterine growth.

  • N-Desethyl-E-Clomiphene should show dose-dependent inhibition.

  • Key Insight: If the metabolite is more potent than the parent in vitro, but less effective in vivo, consider permeability/transport issues (e.g., P-gp efflux).

Summary Data Tables

Table 1: Comparative Receptor Binding Data (Human ER


) 
Synthesized from literature values (e.g., Ghobadi et al.)
CompoundIC50 (nM)RBA (Estradiol=100)Activity Type
17

-Estradiol
0.2100Agonist
Enclomiphene (Parent)5.9~3Antagonist
N-Desethyl-E-Clomiphene 1.4 ~14 Potent Antagonist
Zuclomiphene>100<1Agonist/Weak

Table 2: Troubleshooting Guide

IssueProbable CauseSolution
Co-elution of Isomers Gradient slope too steep.Flatten LC gradient between 40-60% B. Use Chiralpak columns.
Low Metabolite Yield (In Vitro) Donor variability (CYP2D6 PM).Use pooled microsomes (n>50) or genotyped EM donors.
High Background Signal Incomplete protein precipitation.Perform Liquid-Liquid Extraction (LLE) using MTBE instead of PPT.

References

  • Mürdter, T. E., et al. (2011). Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Human Molecular Genetics.

  • Ghobadi, C., et al. (2008). CYP2D6 is primarily responsible for the metabolism of clomiphene. Drug Metabolism and Pharmacokinetics.

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022).

  • Krzeminski, M. A., et al. (2018). Physiologically Based Pharmacokinetic Modeling of Clomiphene and Its Metabolites. Pharmaceutics.

  • PubChem Compound Summary. Enclomiphene.

Sources

Method

protocols for quantifying N-Desethyl-E-Clomiphene Hydrochloride in plasma.

Application Note: Stereoselective Quantification of N-Desethyl-E-Clomiphene in Human Plasma via LC-MS/MS Executive Summary & Strategic Rationale The Challenge: Clomiphene Citrate (CC) is a mixture of two geometric isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Quantification of N-Desethyl-E-Clomiphene in Human Plasma via LC-MS/MS

Executive Summary & Strategic Rationale

The Challenge: Clomiphene Citrate (CC) is a mixture of two geometric isomers: Enclomiphene (E-isomer) and Zuclomiphene (Z-isomer) . While Zuclomiphene accumulates due to a long half-life, Enclomiphene is the primary antagonist at the estrogen receptor and is rapidly metabolized. The quantification of its major active metabolite, N-Desethyl-E-Clomiphene , is critical for establishing pharmacodynamic correlations in ovulation induction and male hypogonadism therapies.

The Technical Gap: Standard reverse-phase methods often fail to resolve the E- and Z-metabolites, leading to "summed" quantification that obscures the specific pharmacokinetic profile of the active E-isoform. Furthermore, the stilbene core of the molecule renders it susceptible to photo-isomerization, creating artifacts during sample processing.

The Solution: This protocol details a validated Liquid-Liquid Extraction (LLE) coupled with Stereoselective LC-MS/MS . We utilize a high-resolution C18 chemistry optimized for isomeric separation and a specific extraction solvent system to minimize matrix effects while maximizing recovery of the secondary amine metabolite.

Visual Workflow: Critical Decision Pathway

The following diagram outlines the logical flow from sample collection to data integrity checks, highlighting critical control points (CCPs) for isomer stability.

G cluster_QC QC Checks Start Plasma Sample Collection LightControl CCP: Amber/Foil Wrap (Prevent E/Z Photo-isomerization) Start->LightControl Immediate Action Prep Sample Preparation (LLE with MTBE) LightControl->Prep Thawed in Dark Sep LC Separation (C18, Acidic Mobile Phase) Prep->Sep Clean Extract Detect MS/MS Detection (MRM: 378.2 -> 72.1) Sep->Detect Rs > 1.5 (E vs Z) Data Quantification (E-Isomer Specific) Detect->Data Check1 Internal Standard Response Detect->Check1 Check2 Retention Time Drift

Figure 1: Analytical workflow emphasizing the Critical Control Point (CCP) of light protection to prevent stilbene photo-isomerization.

Experimental Protocol

Reagents and Standards
  • Target Analyte: N-Desethyl-E-Clomiphene Hydrochloride.

    • Note: Commercial standards often come as an E/Z mixture. You must inject the mixture to identify the retention times. The E-isomer typically elutes before the Z-isomer on C18 columns under acidic conditions, but this must be empirically confirmed with pure standards if available.

  • Internal Standard (IS): N-Desethyl-Clomiphene-d5 (preferred) or Clomiphene-d5.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein precipitation (PPT) leaves significant phospholipids that cause ion suppression, particularly for hydrophobic compounds like clomiphene metabolites. LLE with MTBE provides a cleaner extract and higher recovery for this lipophilic amine.

Step-by-Step Procedure:

  • Thawing: Thaw plasma samples in an ice bath protected from light (dim room or amber tubes).

  • Aliquot: Transfer 200 µL of plasma into 2.0 mL amber polypropylene tubes.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate (Na2CO3).

    • Mechanism:[1] This adjusts pH > 9.0, ensuring the amine is uncharged (free base) to partition into the organic phase.

  • Extraction: Add 1.0 mL of MTBE . Cap and shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min and transfer to autosampler vials with limited volume inserts.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Rationale: High surface area and end-capping are required to resolve the geometric isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 45°C (Elevated temperature improves peak shape for amines).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
1.00 30 Load
6.00 90 Linear Ramp (Isomer Separation)
7.50 90 Wash
7.60 30 Re-equilibration

| 10.00 | 30 | End |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3][4][5][6][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3][5]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Dwell (ms)
N-Desethyl-E-Clomiphene 378.2 72.1 35 28 100
Qualifier Transition 378.2 241.1 35 40 100

| IS (Clomiphene-d5) | 411.2 | 100.1 | 35 | 30 | 100 |

  • Mechanistic Insight: The transition 378.2 -> 72.1 corresponds to the cleavage of the monoethyl-aminoethyl tail

    
    . This is specific to the N-desethyl metabolite.[5] The parent clomiphene (406.[1][3]2) yields a 100.1 fragment (diethyl-aminoethyl).
    

Method Validation & Performance Metrics

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following criteria must be met:

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 – 200 ng/mL. Weighted (1/x²) regression.
Accuracy 85-115%80-120% at LLOQ.
Precision (CV) < 15%< 20% at LLOQ.
Recovery > 70%Consistent across Low, Mid, High QC.[3]
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.
Selectivity No interferenceSpecifically check for Z-isomer overlap.

Critical Stability Check: Perform a "Benchtop Stability" test under normal laboratory light vs. yellow/amber light.

  • Pass: < 15% degradation/conversion.

  • Fail: Significant conversion of E to Z isomer indicates insufficient light protection.

Troubleshooting Guide

  • Issue: Merging of E and Z peaks.

    • Root Cause:[1][8] Gradient slope too steep or column degradation.

    • Fix: Flatten the gradient between 40-70% B. Switch to a Phenyl-Hexyl column which offers alternative selectivity for pi-pi interacting compounds like stilbenes.

  • Issue: Low Sensitivity (High LLOQ).

    • Root Cause:[1] Adsorption to glass or non-specific binding.

    • Fix: Add 0.1% BSA (Bovine Serum Albumin) to the plasma samples before extraction to block non-specific binding sites on tubes. Use silanized glassware.

  • Issue: Carryover.

    • Root Cause:[1][8] Lipophilic nature of the drug sticking to the injector needle.

    • Fix: Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References

  • G.K. Jain et al. (2011).Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.

    • Relevance: Establishes the baseline for separating E/Z isomers and metabolites using C18 chemistry.
  • Mürdter, T. E., et al. (2021). Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine.[4][7] Talanta.[4]

    • Relevance: Provides authoritative data on the specific MRM transitions and metabolic p
  • Baustian, C. L., & Mikkelson, T. J. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection.[9] Journal of Pharmaceutical and Biomedical Analysis.[9]

    • Relevance: Foundational work describing the photo-instability (stilbene-to-phenanthrene conversion)
  • FDA Guidance for Industry (2018).

    • Relevance: The regulatory framework ensuring the protocol meets pharmaceutical development standards.

Sources

Application

Application Note: Advanced Sample Preparation Strategies for N-Desethyl-E-Clomiphene Hydrochloride

Executive Summary & Scientific Context N-Desethyl-E-Clomiphene (also known as N-desethyl enclomiphene) is a pharmacologically active metabolite of Clomiphene Citrate.[1] Unlike the parent drug, which is a mixture of Zucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Desethyl-E-Clomiphene (also known as N-desethyl enclomiphene) is a pharmacologically active metabolite of Clomiphene Citrate.[1] Unlike the parent drug, which is a mixture of Zuclomiphene (Z-isomer, estrogenic) and Enclomiphene (E-isomer, anti-estrogenic), this specific metabolite retains the "E" configuration and is a critical marker for pharmacokinetic profiling and anti-doping analysis (WADA prohibited substance).[1]

The Challenge: Isomerism and Polarity

The extraction of N-Desethyl-E-Clomiphene presents two distinct bioanalytical challenges:

  • Stereochemical Stability: The stilbene double bond is susceptible to photoisomerization (E

    
     Z interconversion) under UV light.[1]
    
  • Amine Chemistry: As a secondary amine formed by N-dealkylation, it is more polar than the parent Clomiphene but remains sufficiently lipophilic (LogP > 2) to require careful pH manipulation during extraction.[1]

This guide details two robust protocols—Mixed-Mode Solid Phase Extraction (SPE) for trace analysis and Liquid-Liquid Extraction (LLE) for cost-effective throughput—designed to isolate the target while maintaining isomeric purity.[1]

Physicochemical Profile & Handling

Understanding the molecule is the first step to successful extraction.[1]

PropertyValue / CharacteristicImpact on Protocol
Chemical Nature Lipophilic Secondary AmineRetains on Cation Exchange (MCX) and C18.[1]
pKa (Calculated) ~9.0 - 9.5 (Basic)Critical: Must be pH > 11 to be neutral (for LLE) or pH < 6 to be charged (for SPE).[1]
Solubility Low in water; High in organic solvents (MeOH, MTBE)Avoid 100% aqueous diluents to prevent adsorption to container walls.[1]
Stability Photosensitive Mandatory: Use amber glassware and low-UV lighting (yellow light) during all steps.[1]
Matrix Plasma, Serum, UrineUrine requires hydrolysis (β-glucuronidase) prior to extraction to cleave glucuronides.[1]

Decision Matrix: Choosing the Right Method

The choice between SPE and LLE depends on your sensitivity requirements (LLOQ) and available instrumentation.[1]

SamplePrepDecision cluster_legend Legend Start Start: Define Analytical Goal Sensitivity Required LLOQ? Start->Sensitivity HighSens Trace (< 0.5 ng/mL) Anti-Doping/Micro-dosing Sensitivity->HighSens High Sensitivity MedSens Standard (> 1.0 ng/mL) Clinical PK Sensitivity->MedSens Moderate Sensitivity Matrix Matrix Type? SPE_Path Protocol A: Mixed-Mode SPE (MCX) Matrix->SPE_Path Urine (Complex salts) LLE_Path Protocol B: Liquid-Liquid Extraction Matrix->LLE_Path Plasma (Clean enough) HighSens->SPE_Path Removes Phospholipids MedSens->Matrix

Figure 1: Decision tree for selecting the optimal sample preparation technique based on sensitivity needs and matrix complexity.

Protocol A: Mixed-Mode Cation Exchange (SPE)

Best for: Trace analysis (< 500 pg/mL), removing phospholipids, and minimizing matrix effects in LC-MS/MS.[1] Mechanism: Utilizes the basic amine group to lock the analyte onto the sorbent via ionic interaction, allowing rigorous organic washing of neutral interferences.[1]

Materials
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.[1]

  • Internal Standard (IS): Enclomiphene-d5 or N-Desethyl-Clomiphene-d5 (100 ng/mL in MeOH).[1]

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma into a 1.5 mL amber tube.

    • Add 20 µL Internal Standard .

    • Add 200 µL 2% Formic Acid . Vortex 30s.

    • Why? Acidification ensures the amine is fully protonated (

      
      ) to bind with the cation exchange sorbent.[1]
      
  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading:

    • Load the pre-treated sample onto the cartridge at low vacuum (~1-2 mL/min).

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/polar interferences).[1]

    • Wash 2: 1 mL 100% Methanol (removes neutral lipids/hydrophobic interferences).[1]

    • Note: Because the analyte is ionically bound, it will NOT elute with 100% Methanol, allowing for a very clean extract.[1]

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Why? High pH neutralizes the amine (

      
      ), breaking the ionic bond and releasing the analyte.[1]
      
  • Post-Processing:

    • Evaporate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 0.1% Formic Acid : Acetonitrile).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: High throughput, cost reduction, and laboratories without SPE automation.[1] Mechanism: pH manipulation renders the amine neutral, forcing it into an organic solvent (MTBE) while salts and proteins remain in the aqueous phase.[1]

Materials
  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[1] Alternative: Hexane:Ethyl Acetate (9:1).[1]

  • Alkaline Buffer: 0.1 M Sodium Carbonate (pH ~10) or 1M NaOH (use caution to avoid degradation).[1]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma into a glass tube (borosilicate).

    • Add 20 µL Internal Standard .

    • Add 100 µL 0.1 M Sodium Carbonate . Vortex 10s.

    • Check: Ensure pH is > 10.[1] The analyte must be uncharged.[1]

  • Extraction:

    • Add 1.5 mL MTBE .

    • Shake/Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional but recommended) OR carefully pipette the top organic layer into a clean amber glass tube.[1]

  • Dry Down:

    • Evaporate the organic solvent under Nitrogen at 40°C.[1]

  • Reconstitution:

    • Reconstitute in 100 µL Mobile Phase (High aqueous content, e.g., 90% Water / 10% ACN with 0.1% Formic Acid) to focus the peak on the LC column.

Analytical Considerations (LC-MS/MS)

Sample prep is only as good as the separation.[1] You must separate the E and Z isomers chromatographically, as mass spectrometry cannot distinguish them (isobaric).[1]

  • Column: C18 High Resolution (e.g., Zorbax Eclipse Plus C18, 1.8 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

  • Gradient: A shallow gradient is often required to resolve N-Desethyl-E-Clomiphene from N-Desethyl-Z-Clomiphene.[1]

  • Transitions (Positive ESI):

    • Precursor: m/z ~378.2[1]

    • Product Ions: m/z 89 (Typical tropylium ion fragment for stilbenes), m/z 72 (Diethylamine chain fragment).[1]

AnalyticalWorkflow Extract Reconstituted Extract (E + Z Isomers) LC LC Separation (C18 Column) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Resolved Peaks (Rt1 vs Rt2) Data Quantitation (E-Isomer Specific) MS->Data m/z 378 -> 89

Figure 2: Analytical workflow emphasizing the necessity of chromatographic resolution post-extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (SPE) Incomplete elution or breakthrough during load.[1]Ensure elution solvent is basic (5% NH4OH).[1] Ensure load step is acidic (pH < 4).[1]
E/Z Ratio Shifts Photoisomerization.Check light protection. Use amber vials for all steps. Minimize bench time.
Peak Tailing Secondary interactions with silanols.[1]Increase buffer strength (e.g., 10mM Ammonium Formate) in mobile phase.[1]
Matrix Effect Phospholipids remaining.[1][3]Switch from LLE to MCX SPE. Implement a "Phospholipid Removal" plate if using PP.[1]

References

  • Mazzarino, M., et al. (2011).[1] "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B. Link

  • World Anti-Doping Agency (WADA). "Prohibited List - Anabolic Agents and Hormone Modulators."[1] (Clomiphene metabolites are key targets in sports drug testing).[1] Link

  • Simson Pharma. "N-Desethyl Clomiphene Hydrochloride Reference Standards." (Source for chemical data and impurity profiling).[1][2][3][4][5][6][7][8][9] Link

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1] (General guidelines for LLE/SPE validation). Link

Disclaimer: This protocol is for research and development purposes only. All handling of biological matrices and chemical standards should be performed in accordance with local safety regulations and GLP guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

N-Desethyl-E-Clomiphene Hydrochloride solubility issues and solutions

The following technical support guide is designed to address solubility, stability, and handling challenges for N-Desethyl-E-Clomiphene Hydrochloride . Topic: Solubility Optimization, Stability Maintenance, and Experimen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address solubility, stability, and handling challenges for N-Desethyl-E-Clomiphene Hydrochloride .

Topic: Solubility Optimization, Stability Maintenance, and Experimental Handling Audience: Pharmaceutical Researchers, DMPK Scientists, and Assay Developers[1][2]

Introduction: Compound Profile

N-Desethyl-E-Clomiphene Hydrochloride (also known as Desethylenclomiphene HCl ) is a pharmacologically active metabolite of Enclomiphene.[1][2] Unlike the parent mixture (Clomiphene Citrate), this specific standard represents the E-isomer (trans) in its secondary amine hydrochloride salt form.[1][2]

  • CAS No: 21625-70-7 (HCl salt) / 79838-50-9 (Free base)[2]

  • Molecular Weight: 414.37 g/mol [1][2][3]

  • Key Characteristic: While the HCl salt form improves polarity compared to the free base, the compound retains significant lipophilicity (LogP > 5), making aqueous solubility a primary experimental bottleneck.[1][2]

Part 1: Stock Solution Preparation (The "Source of Truth")[1][2]

Q1: Why won't N-Desethyl-E-Clomiphene HCl dissolve directly in water or PBS despite being a salt?

A: The "Hydrochloride" designation is deceptive.[1][2] While it indicates an ionic species, the bulky, lipophilic triphenylethylene backbone dominates the physicochemical properties.[2]

  • The Mechanism: The lattice energy of the crystal and the hydrophobic effect of the aromatic rings outweigh the solvation energy provided by water molecules interacting with the protonated amine.[2]

  • The Solution: You must use an organic solvent for the primary stock solution.[1][2]

    • Recommended Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard.[2]

    • Alternative: Methanol or Ethanol (solubility is generally lower than DMSO).[1][2]

    • Max Solubility: Expect ~20–30 mg/mL in pure DMSO.[1][2][4]

Q2: What is the optimal protocol for preparing a long-term stock solution?

Protocol:

  • Weighing: Weigh the solid rapidly. The salt can be hygroscopic; minimize air exposure.[2]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Mixing: Vortex vigorously. If particulates persist, sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.[2] Avoid heating above 37°C to prevent degradation.[2]

  • Storage: Aliquot immediately into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[2]

Part 2: Aqueous Dilution (In Vitro Assays)

Q3: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?

A: This is "solvent shock."[1][2] When a high-concentration hydrophobic stock hits an aqueous buffer, the local solubility limit is instantly exceeded before mixing can occur.[1][2]

Troubleshooting Matrix:

VariableRecommendationMechanism
Mixing Speed Vortex while adding Prevents local high-concentration pockets where nucleation occurs.[1][2]
DMSO Limit Keep < 0.5% (v/v) Most cells tolerate 0.1–0.5% DMSO.[1][2] Higher % increases solubility but risks cytotoxicity.[1]
Serum Add to Serum-Free Media first Serum proteins (Albumin) can bind the drug, masking precipitation but altering free drug concentration.[1][2]
Temperature Pre-warm media to 37°C Solubility generally increases with temperature.[1][2]
Q4: Can I use a carrier to improve solubility?

A: Yes. If simple dilution fails, use a molecular encapsulate.[2]

  • Cyclodextrins: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

    • Protocol: Prepare a 20–40% (w/v) HP-β-CD solution in water/PBS.[2] Dilute your DMSO stock into this solution rather than pure buffer. The hydrophobic cavity of the cyclodextrin sequesters the lipophilic tail of the clomiphene metabolite, keeping it in solution.

Part 3: In Vivo Formulation

Q5: What vehicle should I use for rodent studies (IP or Oral Gavage)?

A: Aqueous buffers (PBS/Saline) are not recommended for doses > 1 mg/kg.[1][2]

Recommended Vehicles:

  • Oil-Based (Depot/Slow Release):

    • Corn Oil or Sesame Oil .[1][2]

    • Note: Dissolution is slow.[2] You may need to stir overnight or gently heat (40°C).

  • Suspension (Oral Gavage):

    • 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) .[1][2]

    • Note: This creates a homogenous suspension, not a solution.[1][2] Ensure constant stirring before dosing to guarantee dose uniformity.

  • Co-solvent System (IV/IP - High Solubility):

    • 10% DMSO + 40% PEG400 + 50% Saline .[2]

    • Order of Addition: Dissolve drug in DMSO

      
       Add PEG400 
      
      
      
      Slowly add Saline while vortexing.[1][2]

Part 4: Stability & Isomerization

Q6: I see a "double peak" on my HPLC after leaving the solution out. Is my compound degrading?

A: Likely, yes.[1][2] This compound is susceptible to two primary instability pathways:

  • Photo-Isomerization: The E (Trans) isomer can convert to the Z (Cis) isomer upon exposure to UV/Visible light.[1][2]

    • Fix:Strict light protection. Use amber tubes and work under yellow light if possible.[1][2]

  • Oxidation: The amine group and double bond are sensitive to oxidation over time.[1][2]

Visual Workflow: Solubilization & Handling

G Solid Solid N-Desethyl-E-Clomiphene HCl (Store -20°C, Dark) DMSO_Stock Primary Stock Solution (10-50 mM in DMSO) Clear Solution Solid->DMSO_Stock Dissolve Direct_Dilution Direct Dilution (into PBS/Media) DMSO_Stock->Direct_Dilution Dilute > 1:1000 Cyclodextrin Carrier Addition (20% HP-β-CD in PBS) DMSO_Stock->Cyclodextrin High Conc Required Check_Precip Visual Inspection (Precipitate?) Precipitation Precipitation Risk! (Cloudy/Crystal formation) Check_Precip->Precipitation Yes Stable_Sol Stable Working Solution (Use within 24h) Check_Precip->Stable_Sol No (Low Conc) Direct_Dilution->Check_Precip Precipitation->Cyclodextrin Remedy Strategy Cyclodextrin->Stable_Sol Forms Inclusion Complex

Caption: Decision logic for solubilizing N-Desethyl-E-Clomiphene HCl, highlighting the risk of direct aqueous dilution and the cyclodextrin remedy.

Part 5: References

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Desethyl-E-Clomiphene Hydrochloride Analysis

Welcome to the technical support center dedicated to the robust analysis of N-Desethyl-E-Clomiphene Hydrochloride. As a primary metabolite of Clomiphene, a widely used selective estrogen receptor modulator (SERM), its ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analysis of N-Desethyl-E-Clomiphene Hydrochloride. As a primary metabolite of Clomiphene, a widely used selective estrogen receptor modulator (SERM), its accurate and sensitive quantification is critical in pharmaceutical development, clinical pharmacokinetics, and anti-doping applications.[1][2] This guide provides field-proven insights and systematic protocols to help you develop and troubleshoot your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Section 1: Foundational Knowledge & Initial Parameter Setup

This section addresses the fundamental questions researchers encounter when beginning method development for N-Desethyl-E-Clomiphene.

Q1: What is the expected precursor ion for N-Desethyl-E-Clomiphene in positive electrospray ionization (ESI) mode?

A: To determine the precursor ion, we start with the compound's chemical formula, which is C₂₄H₂₄ClNO for the free base.[3][4] The molecular weight is approximately 377.9 g/mol . Mass spectrometry in positive ESI mode typically detects the protonated molecule, denoted as [M+H]⁺.

  • Calculation: Molecular Weight (377.9) + Mass of Proton (≈1.007) = 378.9

  • Expected Precursor Ion: You should therefore target a precursor ion of m/z 378.9 in your Q1 scan.

Q2: Which ionization mode is recommended for this compound and why?

A: Positive Electrospray Ionization (ESI+) is the universally recommended mode for N-Desethyl-E-Clomiphene and related compounds.[5][6][7]

  • Causality: The molecule contains a secondary amine group (-NH-). This functional group is basic and acts as a ready site for protonation, especially in the presence of an acidic mobile phase (e.g., containing formic acid). This efficient protonation leads to a strong and stable signal, which is ideal for sensitive quantification.

Q3: What are typical starting Liquid Chromatography (LC) conditions for separating N-Desethyl-E-Clomiphene?

A: A standard reversed-phase method provides an excellent starting point for separating N-Desethyl-E-Clomiphene from its parent drug and other metabolites.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a robust choice.[5][8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is crucial as it acidifies the mobile phase, ensuring the analyte remains in its protonated form for optimal ESI+ response and improved peak shape.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical starting gradient would be to hold at 5-10% B for 0.5 minutes, ramp to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

Section 2: Core Optimization Workflow: From Infusion to MRM

A systematic approach is essential for developing a sensitive and specific MS/MS method. The following workflow outlines the critical steps.

OptimizationWorkflow cluster_prep Phase 1: Analyte Preparation cluster_ms_opt Phase 2: MS Parameter Optimization cluster_final Phase 3: Method Finalization Prep Prepare Analyte Solution (1 µg/mL in 50:50 ACN/H₂O) Infusion Direct Infusion via Syringe Pump (5-10 µL/min) Prep->Infusion Q1Scan Confirm Precursor Ion (Q1 Scan for m/z 378.9) Infusion->Q1Scan Establish Stable Spray ProductScan Identify Product Ions (MS/MS Scan of m/z 378.9) Q1Scan->ProductScan Isolate Precursor SelectMRM Select MRM Transitions (Quantifier & Qualifier) ProductScan->SelectMRM Choose Intense/Specific Fragments OptimizeCE Optimize Collision Energy (CE) & Declustering Potential (DP) SelectMRM->OptimizeCE Fine-tune for Max Sensitivity FinalMethod Integrate into Final LC-MS/MS Method OptimizeCE->FinalMethod

Caption: Workflow for MS/MS Method Development.

Protocol 1: Step-by-Step Guide for Direct Infusion and Parameter Optimization

This protocol provides the hands-on steps for executing the workflow described above.

  • Analyte Preparation: Prepare a 1 µg/mL solution of N-Desethyl-E-Clomiphene Hydrochloride in a 50:50 solution of acetonitrile and water containing 0.1% formic acid.

  • Direct Infusion: Using a syringe pump, directly infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Confirmation: In your instrument software, set up a Q1 scan (or full scan) over a mass range that includes m/z 378.9 (e.g., m/z 300-450). Tune source parameters like spray voltage, gas flows, and temperature to maximize the intensity and stability of the m/z 378.9 signal.

  • Product Ion Scan (MS/MS): Switch to a Product Ion Scan mode. Set Q1 to isolate the precursor ion (m/z 378.9) and scan Q3 to detect the resulting fragment ions. Apply a range of collision energies (e.g., stepping from 10 to 40 eV) to observe which fragments are produced and at what energy they are most intense.

  • MRM Transition Selection: From the product ion spectrum, select at least two specific and intense fragment ions.

    • Quantifier: The most abundant and reproducible product ion. For N-dealkylated metabolites of clomiphene, a fragment of m/z 72 is often a significant product ion resulting from the cleavage of the side chain.[9]

    • Qualifier: A second, less intense but still stable product ion. This adds a layer of confirmation to your analysis.

  • Collision Energy (CE) Optimization: Create a Multiple Reaction Monitoring (MRM) method with your selected transitions. For each transition, perform a CE ramp experiment where you inject the sample multiple times while the instrument automatically varies the collision energy. Plot the resulting product ion intensity against the collision energy to find the optimal value that produces the maximum signal.

Section 3: Recommended Parameters & Data Summary

The table below summarizes recommended starting parameters for a quantitative MRM method. Note that optimal values can vary between different mass spectrometer models and should be confirmed experimentally using the protocol above.

ParameterValueRationale & Comments
Precursor Ion [M+H]⁺ m/z 378.9The protonated molecule of N-Desethyl-E-Clomiphene.
Product Ion (Quantifier) m/z 72.1A common and intense fragment for N-dealkylated clomiphene metabolites, corresponding to the side chain.[9]
Product Ion (Qualifier) VariesA secondary fragment should be chosen based on your product ion scan.
Collision Energy (CE) 15 - 30 eVThis is a typical starting range. Must be optimized for your specific instrument to maximize fragment intensity.
Declustering Potential (DP) 50 - 80 VHelps to prevent ion clusters from entering the mass analyzer. Optimize for signal intensity and stability.
Ion Source Temp. 400 - 550 °CDependent on LC flow rate and instrument manufacturer. Higher temperatures aid in desolvation.[1][6]
Spray Voltage 3.0 - 5.0 kVOptimize for a stable and consistent spray.[7][10]

Section 4: Troubleshooting Common Issues

Even with a well-designed method, challenges can arise. This section provides solutions to common problems.

Q1: I am not seeing any signal for my compound. What should I check first?

A: This "no peaks" issue is common and can usually be resolved with a systematic check.[11]

NoSignalTroubleshooting cluster_sample Check Sample & Syringe cluster_lc Check LC System cluster_ms Check MS System Start No Signal Detected CheckConc Is analyte concentration sufficient? (>LLOQ) Start->CheckConc CheckFlow Is there flow from the column? Check for leaks. Start->CheckFlow CheckSpray Is the ESI spray stable? Check for clogs. Start->CheckSpray CheckSyringe Is the autosampler syringe working? Is there sample in the vial? CheckConc->CheckSyringe CheckMethod Is the correct injection volume set? CheckFlow->CheckMethod CheckTune Did the instrument pass its last tune/calibration? CheckSpray->CheckTune CheckAcq Is the MS acquiring data? (Correct MRM transitions set) CheckTune->CheckAcq

Caption: Troubleshooting workflow for no signal.

  • First, verify the basics: Ensure your sample is prepared correctly and the autosampler is functioning.[11]

  • Check for leaks: A loss of pressure or visible drips in the LC system can prevent the sample from reaching the MS.[11]

  • Inspect the ESI source: Look for a consistent, fine spray from the probe. An irregular or absent spray indicates a clog or issue with gas flows.

  • Confirm MS method: Double-check that your acquisition method contains the correct MRM transitions and that the instrument is set to acquire data.

Q2: My signal intensity is very low and unstable. How can I improve it?

A: Poor signal intensity can be due to several factors.[12]

  • Optimize Ionization: Re-infuse the compound and carefully tune all ion source parameters (gas flows, temperatures, spray voltage). Inefficient desolvation or an unstable spray are common culprits.[12][13]

  • Check for Ion Suppression: The sample matrix (e.g., plasma proteins, salts) can interfere with the ionization of your target analyte. To test for this, perform a post-column infusion of your analyte while injecting a blank, extracted sample. A dip in the signal at the retention time of your analyte indicates ion suppression.

    • Solution: Improve your sample preparation (e.g., switch from protein precipitation to LLE or SPE) or adjust your chromatography to separate the analyte from the interfering matrix components.[13]

  • Mobile Phase: Ensure your mobile phase contains an adequate concentration of acid (e.g., 0.1% formic acid) to promote protonation.

Q3: I see a peak, but the mass accuracy is poor.

A: Poor mass accuracy is almost always a calibration issue.[12]

  • Action: Perform a full mass calibration of your instrument according to the manufacturer's protocol using their specified calibration solution. It is good practice to run a calibration check before starting any large batch of samples.[12]

Q4: My chromatographic peak shape is poor (broadening or splitting). What are the causes?

A: Peak shape problems typically originate in the LC system.[12]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile into a 5% acetonitrile mobile phase) can cause severe peak distortion. If possible, reconstitute your final extract in the initial mobile phase.

  • Column Contamination/Degradation: Contaminants from previous samples can build up on the column, or the column itself may be nearing the end of its life. Try flushing the column with a strong solvent or replace it if necessary.[12][13]

  • Extra-Column Volume: Ensure all tubing and connections between the injector and the column are as short as possible and properly fitted to minimize dead volume, which can cause peak broadening.

References

  • Rüther, M., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(2), 605-615. [Link]

  • Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184-189. [Link]

  • de la Torre, X., et al. (2007). Study of Clomiphene metabolism by LC/MS/MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]

  • Ganchev, B., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Request PDF. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. [Link]

  • Thevis, M., et al. (2010). A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy. Request PDF. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Longdom Publishing. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Method for the Qua. [Link]

  • Ayouni, I., et al. (2007). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. In Recent Advances In Doping Analysis (15). [Link]

  • Li, Y., et al. (2012). Mass spectrometric identification and characterization of new clomiphene metabolites in human urine by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry. Journal of Mass Spectrometry, 47(8), 1030-1040. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Axios Research. (n.d.). N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers). [Link]

  • Cleanchem. (n.d.). N-Desethyl Clomiphene HCl (Mixture Of Z And E Isomers). [Link]

  • Veeprho. (n.d.). N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers). [Link]

  • Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 246-251. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Clomiphene and its Metabolites

Welcome to the technical support center for the chromatographic analysis of clomiphene and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of clomiphene and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving peak resolution in HPLC and UPLC applications.

Clomiphene, a selective estrogen receptor modulator (SERM), is comprised of two geometric isomers, enclomiphene (E-isomer) and zuclomiphene (Z-isomer).[1][2] The successful separation and quantification of these isomers, along with their various metabolites (e.g., 4-hydroxyclomiphene, N-desethylclomiphene), are critical for pharmacokinetic, metabolic, and clinical studies.[3][4][5][6] However, their structural similarities present significant chromatographic challenges, often leading to poor resolution and co-elution.

This guide provides a structured approach to method development and troubleshooting, moving beyond a simple checklist to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate enclomiphene and zuclomiphene?

A1: The primary challenge lies in their structural similarity as geometric isomers.[7] They possess the same molecular weight and elemental composition, differing only in the spatial arrangement of substituents around the central double bond. This results in very similar physicochemical properties, including hydrophobicity, which is the primary driver of retention in reversed-phase chromatography.[8] Consequently, achieving differential partitioning between the stationary and mobile phases to resolve them effectively requires careful optimization of chromatographic conditions.

Q2: What is the most critical parameter to adjust for improving the resolution of clomiphene isomers?

A2: While several factors are important, mobile phase pH is often the most powerful tool for manipulating the selectivity between clomiphene and its metabolites.[9] Clomiphene and its metabolites are basic compounds containing a tertiary amine functional group.[1][10] Adjusting the pH of the mobile phase alters the degree of ionization of these analytes.[11][12] This change in ionization state directly impacts their polarity and, therefore, their interaction with the stationary phase, leading to changes in retention and selectivity.[2] For basic compounds, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[13][14]

Q3: Can I use a standard C18 column for clomiphene analysis?

A3: Yes, a C18 column is a common choice and a good starting point for developing a separation method for clomiphene and its metabolites.[1][3][4][15][16] However, not all C18 columns are the same. For basic compounds like clomiphene, it is highly recommended to use a modern, high-purity, base-deactivated C18 column.[10] These columns have minimal residual silanol groups, which are a primary cause of peak tailing for basic analytes due to strong secondary ionic interactions.[13] If peak tailing is still observed, consider a column with a different stationary phase chemistry or a different manufacturer's C18 column with a unique bonding technology.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your analysis and provides a logical workflow for resolving them.

Issue 1: Poor Resolution Between Enclomiphene and Zuclomiphene

Symptoms:

  • Overlapping peaks for the two isomers.

  • Resolution value (Rs) is less than 1.5.

Causality and Troubleshooting Workflow:

Poor resolution is fundamentally a problem of insufficient selectivity (α), efficiency (N), or retention (k).[8][17] The following workflow addresses these factors systematically.

Troubleshooting Workflow for Poor Resolution

Step-by-Step Solutions:

  • Optimize Mobile Phase pH (Selectivity):

    • Action: Systematically vary the pH of the aqueous portion of your mobile phase. Since clomiphene is a basic compound, exploring a pH range between 2.5 and 4.5 is a good starting point.[12]

    • Rationale: Changing the pH alters the charge state of the analyte and can also affect the surface charge of the stationary phase, thereby changing the selectivity. Even small changes in pH can have a significant impact on the relative retention of the isomers.

  • Change the Organic Modifier (Selectivity):

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also evaluate different ratios of these solvents.

    • Rationale: Acetonitrile and methanol have different polarities and interact differently with both the analyte and the stationary phase, which can alter selectivity.

  • Decrease the Percentage of Organic Solvent (Retention):

    • Action: Lower the concentration of the organic solvent in the mobile phase in small increments (e.g., 2-5%).

    • Rationale: This will increase the retention time of both isomers. Increased retention often leads to better resolution, as the analytes have more time to interact with the stationary phase.

  • Optimize Column Temperature:

    • Action: Adjust the column temperature. Try decreasing the temperature first, for example, from 40°C to 30°C.

    • Rationale: Lowering the temperature generally increases retention and can sometimes improve resolution.[18][19] Conversely, increasing the temperature can improve efficiency by reducing mobile phase viscosity but may decrease retention.[20] The effect on selectivity is compound-dependent and should be evaluated empirically.

  • Reduce the Flow Rate:

    • Action: Decrease the flow rate of the mobile phase (e.g., from 1.0 mL/min to 0.8 mL/min for a standard HPLC column).

    • Rationale: A lower flow rate can increase column efficiency by allowing more time for mass transfer between the mobile and stationary phases, often resulting in sharper peaks and better resolution.[18][19]

  • Evaluate a Different Stationary Phase (Selectivity):

    • Action: If the above steps do not yield satisfactory results, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) or a C18 column from a different manufacturer.

    • Rationale: Different stationary phases offer unique interactions with the analytes, which can be the most effective way to change selectivity.[21]

Issue 2: Peak Tailing for Clomiphene and its Metabolites

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor (Asymmetry Factor) > 1.2.[14]

Causality and Troubleshooting Workflow:

Peak tailing for basic compounds like clomiphene is most often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[10][13][22] It can also be caused by column overload or extra-column effects.

Troubleshooting Workflow for Peak Tailing

Step-by-Step Solutions:

  • Lower Mobile Phase pH:

    • Action: Decrease the pH of the mobile phase to a value between 2.5 and 3.0.

    • Rationale: At low pH, the acidic silanol groups are protonated (Si-OH) and thus less likely to interact ionically with the protonated basic analyte (R3N+H).[13][14] This minimizes the secondary interactions that cause tailing.

  • Use a High-Quality, Base-Deactivated Column:

    • Action: Ensure you are using a modern, end-capped, base-deactivated column. If your current column is old, replace it.

    • Rationale: These columns are specifically designed with a very low concentration of accessible silanol groups, significantly reducing the potential for tailing with basic compounds.[10]

  • Reduce Sample Load:

    • Action: Decrease the injection volume or dilute the sample.[23]

    • Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing and fronting.[18][23]

  • Check for Column Voids or Blockages:

    • Action: If all peaks in the chromatogram are tailing, this could indicate a physical problem with the column, such as a void at the inlet.[10][14] Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Experimental Protocols: Method Starting Points

The following tables provide validated starting conditions from the literature that can be adapted for your specific application.

Table 1: UPLC-MS/MS Method for Clomiphene and Metabolites in Plasma [3][4]

ParameterCondition
Column ZORBAX Eclipse Plus C18 (1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-based gradient from low to high acetonitrile concentration
Flow Rate Typically 0.2-0.4 mL/min
Column Temp. 40°C
Detection Positive ESI-MS/MS in MRM mode

Table 2: HPLC-UV Method for Clomiphene Isomers [24]

ParameterCondition
Column OYSTER BDS C4 (5 µm, 4.6 x 250 mm)
Mobile Phase 0.2 M Potassium Dihydrogen Phosphate : Acetonitrile (50:50 v/v), pH 3.2
Elution Isocratic
Flow Rate 1.0 mL/min
Detection UV at 290 nm

Note: These are starting points. Optimization will be necessary based on your specific instrument, sample matrix, and the full range of metabolites you are targeting.

By systematically addressing the fundamental chromatographic principles of selectivity, efficiency, and retention, and by understanding the chemical nature of clomiphene and its metabolites, you can effectively troubleshoot and resolve common separation challenges.

References

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI News. Available from: [Link]

  • Omega Scientific. Solving Common Errors in HPLC. Available from: [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Available from: [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Available from: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available from: [Link]

  • ResearchGate. Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Available from: [Link]

  • Baustian, C. L., & Mikkelson, T. J. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 4(2), 237-246. Available from: [Link]

  • ResearchGate. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]

  • Sigmund, G., et al. (2022). Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using HPLC-MS/MS. Analytica Chimica Acta, 1201, 339634. Available from: [Link]

  • Rippinger, C., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2138-2146. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography A, 298(1), 172-174. Available from: [Link]

  • ResearchGate. Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives. Available from: [Link]

  • ResearchGate. Development and Validation of RP-HPLC method for estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Available from: [Link]

  • Scilit. Determination by liquid chromatography–mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Available from: [Link]

  • FIU Discovery. SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER. Available from: [Link]

  • Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184-189. Available from: [Link]

  • Patel, F. P., & Dedania, Z. (2024). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. International Journal of Pharmaceutical Quality Assurance, 15(4). Available from: [Link]

  • ADoP. Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. Available from: [Link]

  • David, V., et al. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie, 54(11), 933-940. Available from: [Link]

  • ADoP. Study of Clomiphene metabolism by LC/MS/MS. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Available from: [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available from: [Link]

  • Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 246-251. Available from: [Link]

  • Mazzarino, M., et al. (2012). Mass spectrometric identification and characterization of new clomiphene metabolites in human urine by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry. Journal of Mass Spectrometry, 47(6), 759-770. Available from: [Link]

  • Sayare, A. S., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(7), 3687-3690. Available from: [Link]

  • Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184-189. Available from: [Link]

  • Sayare, A. S., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(7), 3687-3690. Available from: [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Taylor, D. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]

  • SIELC Technologies. Separation of Clomiphene on Newcrom R1 HPLC column. Available from: [Link]

  • Dong, M. W. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

Sources

Optimization

Minimizing Degradation of N-Desethyl-E-Clomiphene During Sample Processing

Technical Support Center & Troubleshooting Guide Executive Technical Overview N-Desethyl-E-Clomiphene is a primary pharmacologically active metabolite of Enclomiphene (the trans-isomer of clomiphene). In bioanalytical wo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Executive Technical Overview

N-Desethyl-E-Clomiphene is a primary pharmacologically active metabolite of Enclomiphene (the trans-isomer of clomiphene). In bioanalytical workflows, this analyte presents a "dual-threat" stability profile:

  • Stereochemical Instability: It undergoes rapid photo-induced isomerization from the active E-isomer to the Z-isomer (Zuclomiphene metabolite analog).

  • Oxidative Susceptibility: The secondary amine structure (resulting from N-dealkylation) is prone to N-oxidation and further degradation if not properly buffered and shielded.

This guide provides a self-validating workflow to lock the stereochemistry and prevent oxidative loss during plasma/serum processing.

Troubleshooting Hub: Issues & Solutions

Q1: My LC-MS/MS chromatograms show a "shoulder" or split peak for the E-isomer. Is this column failure?

Diagnosis: Likely Photo-Isomerization , not column failure. Mechanism: Clomiphene analogs contain a tri-substituted ethylene double bond. Exposure to UV/VIS light (specifically 300–400 nm) excites the


 transition, lowering the rotational barrier and allowing the E (trans) form to relax into the Z (cis) form.
Immediate Fix: 
  • Perform all processing under monochromatic sodium light (yellow light) or strictly in amber glassware wrapped in aluminum foil.

  • Validation: Inject a fresh standard prepared in the dark vs. one exposed to ambient lab light for 1 hour. If the "shoulder" appears only in the exposed sample, it is isomerization.

Q2: I observe low recovery (<60%) despite using a standard LLE protocol.

Diagnosis: Non-Specific Adsorption (NSA) or Incomplete Phase Transfer . Mechanism: N-Desethyl-E-Clomiphene is a secondary amine. At neutral or acidic pH, it is protonated (cationic) and adheres to silanol groups on glass surfaces or carboxylates in plastic. Corrective Action:

  • pH Adjustment: Ensure the sample pH is adjusted to >9.0 (alkaline) prior to Liquid-Liquid Extraction (LLE) to deprotonate the amine (

    
    ), forcing it into the organic layer.
    
  • Material Choice: Use silanized glass vials for storage. Avoid standard polypropylene tubes for low-concentration aqueous steps.

Q3: The N-Desethyl peak area decreases over time in the autosampler, but no Z-isomer appears.

Diagnosis: Oxidative Dealkylation or N-Oxide Formation . Mechanism: Secondary amines can react with dissolved oxygen or trace peroxides in solvents (especially ethers like THF or aged MTBE) to form hydroxylamines or nitrones. Corrective Action:

  • Solvent QC: Use fresh, peroxide-free MTBE or Ethyl Acetate.

  • Temp Control: Maintain autosampler temperature at 4°C .

  • Antioxidant: Add 0.1% Ascorbic Acid to the reconstitution solvent if stability is less than 24 hours.

Optimized Sample Processing Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) optimized for amine stability and isomer locking.

Reagents & Materials
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade, uninhibited).

  • Alkaline Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.8.
    
  • Internal Standard: N-Desethyl-E-Clomiphene-

    
     (Essential to track isomerization).
    
Step-by-Step Workflow
StepActionTechnical Rationale (Causality)
1 Thaw & Shield Thaw plasma on wet ice protected from light (amber box).
2 IS Addition Add IS working solution. Vortex 10s.
3 Alkalinization Add 100 µL 0.1 M

(pH 9.8).
4 Extraction Add 1.5 mL MTBE. Shake/Vortex 10 min.
5 Phase Separation Centrifuge at 4,000

for 5 min at 4°C.
6 Transfer & Dry Transfer organic (top) layer to silanized glass. Evaporate under

at 35°C.
7 Reconstitution Dissolve in 100 µL Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

Visualizations of Stability Pathways

Diagram 1: Degradation & Isomerization Pathways

This diagram illustrates the two primary failure modes: Photo-isomerization (E to Z) and Oxidative degradation.

G cluster_0 Critical Control Points Target N-Desethyl-E-Clomiphene (Active Metabolite) Z_Isomer N-Desethyl-Z-Clomiphene (Inactive/Different Activity) Target->Z_Isomer UV Light (hv) (300-400 nm) NOxide N-Desethyl-Clomiphene N-Oxide Target->NOxide Oxidation (Peroxides/O2) Z_Isomer->Target Thermal Relaxation (Slow) Fragment Cleavage Products NOxide->Fragment Hydrolysis

Caption: Figure 1. The E-isomer (Blue) is thermodynamically unstable under UV light, converting to the Z-isomer (Red). Oxidation creates N-oxides.

Diagram 2: Optimized "Safe-Path" Workflow

A logic flow ensuring sample integrity from collection to injection.

Workflow Start Plasma Sample LightCheck Light Protection? (Amber Vials/Sodium Light) Start->LightCheck LightCheck->Start No (FAIL) pH_Adj Alkalinize (pH > 9.0) Sodium Carbonate LightCheck->pH_Adj Yes Extract LLE with MTBE (Peroxide Free) pH_Adj->Extract Deprotonation Dry N2 Evaporation < 40°C Extract->Dry Organic Phase Recon Reconstitute Acidic Mobile Phase Dry->Recon Inject LC-MS/MS Injection (Keep at 4°C) Recon->Inject

Caption: Figure 2. Optimized processing workflow. The Diamond node represents the critical "Go/No-Go" decision point for light protection.

Quantitative Stability Data Summary

The following table summarizes expected stability windows based on standard validation parameters for clomiphene metabolites.

ConditionStability WindowRisk FactorMitigation
Benchtop (Ambient Light) < 30 MinutesHigh: E

Z Isomerization
Use amber glassware; work in low light.
Benchtop (Yellow Light) 4 – 6 HoursLow: Thermal degradationKeep samples on ice.
Autosampler (4°C) 24 – 48 HoursMedium: N-OxidationSeal vials tightly; use pre-slit septa only at injection.
Freeze/Thaw (-20°C) 3 CyclesLow: Physical shearVortex gently after thawing.
Dry Extract (-20°C) > 1 WeekLow: Chemical stabilityStore dry under nitrogen atmosphere.

References

  • Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Source: PubMed / NIH URL:[Link]

  • Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine. Source: Talanta / ScienceDirect URL:[Link]

  • Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins. Source: MDPI URL:[Link][1][2][3]

  • An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-Desethyl-E-Clomiphene vs. Zuclomiphene as Estrogen Receptor Modulators

A Technical Guide for Drug Development Professionals This guide provides a detailed comparative analysis of N-Desethyl-E-Clomiphene and Zuclomiphene, two closely related selective estrogen receptor modulators (SERMs). As...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of N-Desethyl-E-Clomiphene and Zuclomiphene, two closely related selective estrogen receptor modulators (SERMs). As key components of the clomiphene citrate mixture or its metabolic profile, understanding their distinct pharmacological characteristics is crucial for targeted drug design and interpretation of clinical outcomes. This document moves beyond a surface-level overview to provide in-depth, experimentally-grounded insights into their differential receptor affinity, functional activity, and underlying mechanisms of action.

Introduction: Deconstructing Clomiphene's Complexity

Clomiphene citrate is a widely prescribed medication for ovulatory dysfunction, composed of two distinct geometric isomers: zuclomiphene (the Z-isomer) and enclomiphene (the E-isomer). While both isomers contribute to the drug's overall effect, they possess markedly different pharmacological profiles. Zuclomiphene is generally considered to have more potent estrogenic (agonistic) activity and a significantly longer half-life compared to enclomiphene.

Adding another layer of complexity is the metabolic fate of clomiphene. N-desethyl-clomiphene is a principal active metabolite. Given that the parent drug is a mix of isomers, its metabolism results in both N-Desethyl-Z-Clomiphene and N-Desethyl-E-Clomiphene. This guide focuses specifically on the E-isomer of this metabolite, N-Desethyl-E-Clomiphene, and compares it directly to the Z-isomer of the parent drug, Zuclomiphene. This analysis is critical for understanding the prolonged estrogenic effects observed during clomiphene therapy and for developing next-generation SERMs with more refined activity profiles.

Core Physicochemical and Pharmacological Properties

A direct comparison of fundamental properties reveals the initial distinctions between these two molecules. While structurally similar, subtle differences in geometry and substitution translate into significant functional divergence.

PropertyN-Desethyl-E-ClomipheneZuclomiphene (Z-Clomiphene)
Molecular Formula C24H28ClNOC26H28ClNO
Molecular Weight 393.94 g/mol 405.96 g/mol
Parent Compound Metabolite of EnclomipheneIsomer of Clomiphene
General Activity Mixed agonist/antagonistPrimarily estrogen agonist
Estrogen Receptor α (ERα) Binding High AffinityHigh Affinity
Estrogen Receptor β (ERβ) Binding Moderate AffinityModerate Affinity
Reported Half-life Not extensively documentedLong (several days)

Mechanism of Action: A Tale of Two Conformations

Both N-Desethyl-E-Clomiphene and Zuclomiphene exert their effects by competitively binding to estrogen receptors (ERα and ERβ). However, the critical difference lies in the conformational change they induce in the receptor upon binding. This structural alteration dictates the subsequent recruitment of transcriptional co-regulators (co-activators or co-repressors), leading to tissue-specific gene expression changes that define their SERM profile.

  • Zuclomiphene: As a more potent agonist, Zuclomiphene binding tends to induce a receptor conformation that favors the recruitment of co-activators. This leads to the transcription of estrogen-responsive genes, resulting in estrogenic effects, particularly in tissues like the uterus.

  • N-Desethyl-E-Clomiphene: Derived from the more antagonistic E-isomer, its structure is thought to induce a different receptor conformation. This conformation can sterically hinder the binding of co-activators and may facilitate the recruitment of co-repressors, leading to a blockade of estrogen-mediated gene transcription. This results in an antagonistic effect in certain tissues, such as the hypothalamus, which is key to stimulating ovulation.

The diagram below illustrates this fundamental SERM mechanism, highlighting the decisional crossroads of co-regulator recruitment based on the ligand-induced receptor shape.

SERM_Mechanism L1 Zuclomiphene (Agonist-like) ER Estrogen Receptor (ER) L1->ER Binds L2 N-Desethyl-E-Clomiphene (Antagonist-like) L2->ER Binds C1 Agonist Conformation ER->C1 Induces C2 Antagonist Conformation ER->C2 Induces CoAct Co-activators (e.g., SRC-1) C1->CoAct Recruits CoRep Co-repressors (e.g., NCoR) C2->CoRep Recruits GeneOn Gene Transcription ACTIVATED CoAct->GeneOn GeneOff Gene Transcription REPRESSED CoRep->GeneOff

Caption: Ligand-induced ER conformation dictates co-regulator binding and gene expression.

Experimental Workflows for Comparative Assessment

To objectively compare N-Desethyl-E-Clomiphene and Zuclomiphene, a series of validated in vitro and in vivo assays are required. The protocols described below represent a self-validating system, where binding affinity is correlated with functional cellular activity, which can then be tested for physiological relevance in an animal model.

Workflow 1: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of each compound for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).

Causality: This assay is the foundational step. A compound cannot modulate a receptor it doesn't bind to. By quantifying the affinity, we establish the concentration range for subsequent functional assays and get the first indication of potential potency and selectivity. A lower Ki value signifies higher binding affinity.

Detailed Protocol:

  • Preparation: Use purified, full-length recombinant human ERα or ERβ. The radioligand is typically [3H]-Estradiol ([3H]-E2), used at a concentration near its Kd for the respective receptor.

  • Incubation Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-E2, and the recombinant ER.

  • Competition: Add increasing concentrations of the unlabeled test compounds (N-Desethyl-E-Clomiphene or Zuclomiphene) across a wide range (e.g., 10^-12 M to 10^-5 M).

    • Control Wells: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 10 µM).

  • Incubation: Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

  • Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption. Add HAP slurry to each well, incubate, then wash the HAP pellets multiple times with buffer to remove unbound [3H]-E2.

  • Quantification: Add scintillation cocktail to the washed HAP pellets and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Recombinant ERα/ERβ A1 Combine ER, [3H]-E2, & Test Compound in Plate P1->A1 P2 [3H]-Estradiol (Radioligand) P2->A1 P3 Test Compounds (Serial Dilutions) P3->A1 A2 Incubate (18-24h at 4°C) A1->A2 A3 Separate Bound/Free (e.g., HAP Adsorption) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Plot Competition Curve (% Binding vs. [Compound]) A4->D1 D2 Calculate IC50 (Non-linear Regression) D1->D2 D3 Calculate Ki (Cheng-Prusoff Eq.) D2->D3

Caption: Workflow for determining receptor binding affinity via competitive assay.

Workflow 2: ERE-Luciferase Reporter Gene Assay

Objective: To characterize the functional activity of the compounds as agonists or antagonists at ERα/ERβ.

Causality: Binding does not equal function. This assay measures the direct consequence of receptor binding: the activation or inhibition of gene transcription. By using a reporter gene (luciferase) under the control of an Estrogen Response Element (ERE), we can quantify the degree of agonism or antagonism.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Use a cell line with low endogenous ER expression (e.g., HEK293 or HeLa).

    • Co-transfect the cells with two plasmids: one expressing full-length human ERα or ERβ, and a second "reporter" plasmid containing the firefly luciferase gene downstream of a promoter with multiple EREs.

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with a hormone-depleted medium (using charcoal-stripped serum).

    • Agonist Mode: Treat cells with increasing concentrations of N-Desethyl-E-Clomiphene or Zuclomiphene alone. Include an estradiol control curve.

    • Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of estradiol (e.g., EC80) plus increasing concentrations of the test compounds.

  • Incubation: Incubate for 18-24 hours to allow for gene transcription and protein expression.

  • Cell Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Agonist Mode: Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve. Determine the EC50 (potency) and the maximum activation (efficacy) relative to estradiol.

    • Antagonist Mode: Plot the normalized luciferase activity against the log concentration of the compound. Determine the IC50, the concentration that inhibits 50% of the estradiol-induced activity.

Reporter_Assay_Workflow C1 Select ER-negative cell line (e.g., HEK293) C2 Co-transfect with: 1. ERα or ERβ Plasmid 2. ERE-Luciferase Plasmid 3. Control Plasmid (Renilla) C1->C2 C3 Treat Cells: - Agonist Mode (Compound alone) - Antagonist Mode (E2 + Compound) C2->C3 C4 Incubate (18-24h) C3->C4 C5 Lyse Cells & Measure Dual Luciferase Activity C4->C5 C6 Analyze Data: - Calculate EC50 (Agonism) - Calculate IC50 (Antagonism) C5->C6

Caption: Workflow for functional characterization using a reporter gene assay.

Synthesis of Comparative Insights

By integrating the data from these workflows, a clear picture of the distinct pharmacological identities of N-Desethyl-E-Clomiphene and Zuclomiphene emerges.

  • Binding: Both compounds are expected to show high affinity for ERs. Any significant differences in Ki values would suggest a potential for differential receptor occupancy at therapeutic concentrations.

  • Function: This is where the primary divergence is expected.

    • Zuclomiphene will likely demonstrate significant agonist activity in the ERE-luciferase assay, with a clear dose-dependent increase in reporter signal, though perhaps with lower maximal efficacy than estradiol. Its antagonist activity will likely be weak.

    • N-Desethyl-E-Clomiphene , in contrast, is expected to show minimal agonist activity. In antagonist mode, it should potently inhibit estradiol-induced luciferase activity, demonstrating its primary role as an ER antagonist.

  • Clinical Implications: The strong estrogenic and long-lasting nature of Zuclomiphene contributes to some of the side effects of clomiphene citrate and its prolonged impact on the endometrium and cervical mucus. The antagonistic profile of the E-isomer and its metabolites, like N-Desethyl-E-Clomiphene, is primarily responsible for the therapeutic effect of stimulating the HPO axis by blocking estrogen negative feedback in the hypothalamus. Therefore, developing drugs that are purely antagonistic (like Enclomiphene) or understanding the specific contributions of these metabolites is a key goal in fertility treatment and other SERM applications.

This comparative guide provides the foundational framework for the rigorous, head-to-head evaluation of N-Desethyl-E-Clomiphene and Zuclomiphene. The application of these validated experimental workflows is essential for any researcher or drug development professional seeking to dissect the complex pharmacology of clomiphene-related compounds and to engineer novel SERMs with superior, tissue-selective profiles.

References

  • Mbi Feh, M. K. (2022). Clomiphene Citrate. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (2024). Zuclomiphene. In PubChem Compound Summary. [Link]

  • Heldring, N., et al. (2007). Estrogen receptors: how do they signal and what are their targets. Physiological Reviews, 87(3), 905-931. [Link]

  • Rinehart, J. S., et al. (2000). A reproductive biologist's view of clomiphene citrate. Fertility and Sterility, 74(1), 14-16. [Link]

Comparative

Assessment of N-Desethyl-E-Clomiphene as a Biomarker of Clomiphene Use

[1] Executive Summary Bottom Line Up Front: N-Desethyl-E-Clomiphene is a critical, high-specificity biomarker for the detection of Enclomiphene (the E-isomer) and recent Clomiphene Citrate administration. While Hydroxy-Z...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bottom Line Up Front: N-Desethyl-E-Clomiphene is a critical, high-specificity biomarker for the detection of Enclomiphene (the E-isomer) and recent Clomiphene Citrate administration.

While Hydroxy-Zuclomiphene remains the "gold standard" for retrospective detection (due to a detection window exceeding 200 days), it is blind to the abuse of purified Enclomiphene ("Androxal"), a growing trend in performance enhancement. N-Desethyl-E-Clomiphene fills this gap. It serves as the primary indicator for:

  • Pure Enclomiphene Abuse: Where Zuclomiphene metabolites are absent.

  • Recent Use: Its shorter half-life allows for temporal discrimination compared to the accumulation of Z-isomers.

  • Source Differentiation: Helping distinguish between pharmaceutical abuse and potential food contamination (e.g., eggs), where metabolic profiles differ.[1]

Introduction: The Isomer Challenge

Clomiphene Citrate is not a single molecule but a racemic mixture of two stereoisomers with vastly different pharmacokinetics:

  • Zuclomiphene (cis-isomer): Estrogenic. Long half-life (weeks to months). Accumulates in adipose tissue.

  • Enclomiphene (trans-isomer): Anti-estrogenic (increases Testosterone). Short half-life (hours to days). Rapidly cleared.

The Problem

Standard anti-doping protocols historically prioritized Zuclomiphene metabolites (e.g., 3-hydroxy-4-methoxy-clomiphene) because they maximize the detection window. However, the emergence of Enclomiphene Citrate as a standalone "testosterone booster" renders these long-term markers useless. To detect Enclomiphene, laboratories must target E-isomer specific metabolites like N-Desethyl-E-Clomiphene .

Metabolic Pathway Analysis

Understanding the formation of N-Desethyl-E-Clomiphene is vital for interpreting results. While CYP2D6 drives hydroxylation (the long-term markers), CYP3A4 is the primary driver of N-desethylation.

ClomipheneMetabolism Clomiphene Clomiphene Citrate (Racemic Mixture) Enclomiphene Enclomiphene (E-Isomer) Short Half-Life Clomiphene->Enclomiphene Zuclomiphene Zuclomiphene (Z-Isomer) Long Half-Life Clomiphene->Zuclomiphene NDesethylE N-Desethyl-E-Clomiphene (Target Biomarker) Enclomiphene->NDesethylE CYP3A4 (N-Dealkylation) HydroxyE 4-Hydroxy-Enclomiphene Enclomiphene->HydroxyE CYP2D6 (Hydroxylation) HydroxyZ Hydroxy-Zuclomiphene (Long-Term Marker) Zuclomiphene->HydroxyZ CYP2D6 (Major Pathway)

Figure 1: Metabolic divergence of Clomiphene isomers. N-Desethyl-E-Clomiphene is formed via N-dealkylation of the short-lived Enclomiphene isomer.

Comparative Assessment: N-Desethyl-E vs. Alternatives

The following table objectively compares N-Desethyl-E-Clomiphene against the standard long-term metabolites.

FeatureN-Desethyl-E-Clomiphene Hydroxy-Zuclomiphene Parent Clomiphene
Primary Utility Detecting Enclomiphene abuse; Recent use.Detecting Clomid (mixture) use; Retrospective analysis.Confirmation; High concentration samples.
Detection Window Short (Days).Long (Months, >200 days).[2]Variable (Days to Weeks).
Specificity High for E-isomer.High for Z-isomer.Moderate.
WADA Relevance Critical for "Androxal" (pure Enclomiphene) cases.The "Gold Standard" for standard Clomid cases.Supportive evidence.[3]
Mass Shift (m/z) 378 (Parent - 28).422 (Parent + 16).406 (Parent).[3][4]
Key Fragment m/z 72 (Monoethyl-amine).m/z 100 (Diethyl-amine).m/z 100 (Diethyl-amine).
Critical Analysis
  • The "Blind Spot": If a lab only screens for Hydroxy-Zuclomiphene, a user cycling pure Enclomiphene will test negative .

  • The "Ratio" Utility: In cases of food contamination (e.g., clomiphene-tainted eggs), the ratio of Hydroxy-Z to N-Desethyl-E often differs from human pharmaceutical intake. High levels of N-Desethyl-E relative to Z-metabolites strongly suggest pharmaceutical administration rather than contamination.

Experimental Protocol: Validated Detection Method

To robustly assess N-Desethyl-E-Clomiphene, a specific LC-MS/MS workflow is required. This protocol distinguishes the metabolite from isobaric interferences.

Sample Preparation (Hydrolysis & Extraction)

Since clomiphene metabolites are extensively conjugated, hydrolysis is mandatory.

  • Aliquot: Transfer 2 mL of urine into a glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., Clomiphene-d5 or Methyltestosterone).

  • Hydrolysis:

    • Add 1 mL of Phosphate Buffer (pH 7.0).

    • Add 50 µL of

      
      -glucuronidase (E. coli).
      
    • Incubate at 50°C for 60 minutes .

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of TBME (tert-Butyl methyl ether) .

    • Shake mechanically for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Reconstitution:

    • Freeze the aqueous layer; decant the organic layer.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (90% A : 10% B).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

MRM Transitions (Quantification & Confirmation)
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Conf)Collision Energy (eV)
Clomiphene (Parent) 406.2100.158.125
N-Desethyl-Clomiphene 378.2 72.1 305.1 28
Hydroxy-Clomiphene 422.2100.158.125

Note: The shift from m/z 100 (diethylaminoethyl) to m/z 72 (monoethylaminoethyl) is the definitive spectral signature of N-desethylation.

Decision Logic for Biomarker Selection

When should you prioritize N-Desethyl-E-Clomiphene? Use this logic flow to determine the analytical strategy.

BiomarkerDecision Start Suspected SERM Use Type Is the target Clomid (Mix) or Androxal (Pure E)? Start->Type Clomid Clomiphene Citrate (Mixture) Type->Clomid Androxal Enclomiphene (Pure E-Isomer) Type->Androxal Time Time since administration? Clomid->Time Result2 MUST USE: N-Desethyl-E-Clomiphene (Zuclomiphene markers will be negative) Androxal->Result2 Any Timeframe Recent Recent (< 5 Days) Time->Recent Old Retrospective (> 2 Weeks) Time->Old Result1 Primary: Hydroxy-Zuclomiphene Secondary: N-Desethyl-E Recent->Result1 Result3 Primary: Hydroxy-Zuclomiphene (N-Desethyl-E likely absent) Old->Result3

Figure 2: Analytical decision matrix. Note that for pure Enclomiphene, N-Desethyl-E is the obligatory marker.

References

  • World Anti-Doping Agency. (2023). Prohibited List.[1][6]Link

  • Miller, G. D., et al. (2019). "Hypothalamic-Pituitary-Testicular Axis Effects and Urinary Detection Following Clomiphene Administration in Males." Journal of Clinical Endocrinology & Metabolism. Link

  • Euler, L., et al. (2022). "Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens." Analytica Chimica Acta. Link

  • Mürdter, T. E., et al. (2012).[7] "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Human Molecular Genetics. Link

  • Guddat, S., et al. (2018).[1] "Clomiphene, Follow-Up Studies and Male."[1][2][8][9] Recent Advances in Doping Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling N-Desethyl-E-Clomiphene Hydrochloride: A Risk-Based Approach to Safety

As a Senior Application Scientist, it is understood that pioneering research often involves working with novel compounds where comprehensive toxicological data may be limited. N-Desethyl-E-Clomiphene Hydrochloride, a der...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research often involves working with novel compounds where comprehensive toxicological data may be limited. N-Desethyl-E-Clomiphene Hydrochloride, a derivative of Clomiphene, falls into this category. While a specific, detailed Safety Data Sheet (SDS) for this compound is not extensively available, its structural similarity to Clomiphene Citrate—a well-documented reproductive toxin—necessitates a cautious and robust approach to handling.[1][2][3][4][5]

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. The core principle of this guidance is to treat N-Desethyl-E-Clomiphene Hydrochloride as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) and to apply the principle of "As Low As Reasonably Achievable" (ALARA) for all potential exposures.[6][7]

Hazard Assessment: Understanding the "Why"

The primary driver for stringent handling protocols is the established toxicological profile of the parent compound, Clomiphene. Safety data sheets for Clomiphene Citrate consistently carry the GHS H361 hazard statement: "May damage fertility or the unborn child."[1][2][3][4][5] Given the structural relationship, it is scientifically prudent to assume N-Desethyl-E-Clomiphene Hydrochloride presents a similar reproductive hazard until proven otherwise.

Therefore, this compound must be managed within a potent compound safety program, which prioritizes the minimization of occupational exposure through a combination of engineering controls, administrative procedures, and personal protective equipment.[7]

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final, and critical, line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls.

  • Engineering Controls: These are the primary methods for containment. All handling of N-Desethyl-E-Clomiphene Hydrochloride in its powdered form must be performed within a certified chemical fume hood, a ventilated balance enclosure, or, ideally, a glovebox or isolator.[8][9][10] The facility should be designed with negative air pressure differentials to contain the potent compound within the designated handling areas.[8]

  • Administrative Controls: This includes rigorous training, restricted access to handling areas, and robust decontamination and waste disposal procedures. All personnel must be trained on the specific hazards of potent compounds and the correct procedures for donning, doffing, and disposing of PPE.[9][10]

  • Personal Protective Equipment (PPE): The last barrier between the researcher and the hazard. The selection of PPE must be tailored to the specific task and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for tasks involving N-Desethyl-E-Clomiphene Hydrochloride.

TaskPrimary Engineering ControlMinimum PPE RequirementsKey Considerations
Receiving & Unpacking N/A (Initial assessment in a controlled area)- Nitrile Gloves (Double-gloving recommended)- Lab Coat- Safety Glasses with Side ShieldsInspect package for any signs of damage or leakage before opening. If compromised, handle as a spill.
Weighing (Powder) Ventilated Balance Enclosure or Chemical Fume Hood- Powered Air-Purifying Respirator (PAPR) with HEPA filters[11]- Disposable Coverall (e.g., Tyvek®) with taped cuffs[11][12]- Double Nitrile Gloves- Disposable Shoe Covers (Booties)[11]- Safety GogglesUse of a PAPR is critical to prevent inhalation of fine particulates. Work on a disposable absorbent bench liner.
Solution Preparation Chemical Fume Hood- Half-Mask or Full-Face Respirator with appropriate cartridges- Disposable Coverall or Lab Coat- Double Nitrile Gloves- Safety Goggles or Face ShieldOnce the compound is in solution, the risk of airborne particulate exposure is significantly reduced, but respiratory protection is still required.[7][9]
Handling Dilute Solutions Chemical Fume Hood or Lab Bench (Post-Risk Assessment)- Lab Coat- Nitrile Gloves- Safety GlassesWhile the hazard is reduced, good laboratory practices must be maintained to avoid skin contact.
Spill Cleanup (Powder) N/A- Powered Air-Purifying Respirator (PAPR) with HEPA filters- Chemical Resistant, Disposable Coverall- Double Nitrile Gloves (or heavier duty gloves)- Disposable Shoe Covers- Safety GogglesSee Section 5 for detailed spill cleanup protocol.
Waste Disposal N/A- Lab Coat- Nitrile Gloves- Safety GlassesAll waste must be handled as hazardous potent compound waste.[9]

Procedural Guidance: Step-by-Step Operations

Weighing the Solid Compound

This is the highest-risk activity due to the potential for generating airborne particulates.[7]

  • Preparation: Don all required PPE as outlined in the table above (PAPR, coverall, double gloves, etc.).

  • Containment: Perform all operations within a ventilated balance enclosure or a chemical fume hood. Place a disposable, plastic-backed absorbent liner on the work surface.

  • Handling: Use dedicated spatulas and weighing vessels. Handle the primary container with care to minimize disturbance of the powder.

  • Weighing: Tare the receiving vessel. Carefully transfer the desired amount of powder. Avoid any rapid movements that could aerosolize the compound.

  • Post-Weighing: Securely cap the primary container. Carefully wipe the exterior of the container and any tools with a damp cloth (using a suitable deactivating agent if available) before removing them from the hood. All cleaning materials are considered hazardous waste.

  • Doffing: Follow a strict doffing procedure to avoid cross-contamination. Remove booties and the outer layer of gloves first. The PAPR hood should be removed last after exiting the immediate work area.

Preparing Solutions
  • Preparation: Don PPE as required for solution preparation.

  • Containment: Work within a certified chemical fume hood.

  • Procedure: Place the weighed compound in the desired vessel. Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing. Use a magnetic stirrer or gentle agitation to dissolve the compound.

  • Storage: Clearly label the resulting solution with the compound name, concentration, date, and appropriate hazard warnings (e.g., "Reproductive Toxin").

Decontamination and Disposal Plan

Decontamination

All non-disposable equipment (glassware, spatulas) must be decontaminated.

  • Rinse equipment with the solvent used in the procedure to remove any residue. Collect this rinse as hazardous waste.

  • Wash with an appropriate laboratory detergent and water.

  • Perform a final rinse with clean solvent.

Work surfaces should be wiped down with a suitable cleaning agent after each use.

Disposal

All waste generated from handling N-Desethyl-E-Clomiphene Hydrochloride is considered potent hazardous waste.[9]

  • Solid Waste: This includes contaminated gloves, coveralls, bench liners, and weighing papers. Collect all solid waste in a dedicated, clearly labeled, sealed waste bag or container.[13]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][14]

Safe Handling Workflow

The following diagram illustrates the critical control points in the workflow for handling N-Desethyl-E-Clomiphene Hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Active Handling (in Engineering Control) cluster_cleanup Post-Handling & Disposal cluster_spill Contingency: Spill Response A Review SDS & SOPs B Verify Engineering Controls (e.g., Fume Hood Certification) A->B C Select & Inspect PPE B->C D Don PPE C->D Enter Controlled Area E Weigh Powdered Compound D->E F Prepare Solution E->F G Decontaminate Surfaces & Equipment F->G Complete Experiment H Segregate & Label Hazardous Waste G->H I Doff PPE (Contamination Control) H->I Secure Area J Dispose of Waste via EHS I->J S1 Evacuate & Secure Area S2 Don Spill-Specific PPE (PAPR required) S1->S2 S3 Contain & Clean Spill S2->S3 S4 Dispose as Potent Waste S3->S4

Caption: Workflow for handling potent compounds, emphasizing safety checkpoints.

References

  • Barrau, E., & Jones, O. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review. Available at: [Link]

  • 3M. Pharmaceutical industry best practice: Suggested containment control strategy and personal protective equipment based on active pharmaceutical ingredient occupational exposure banding. 3M. Available at: [Link]

  • 3M. Pharmaceutical PPE | Worker Health & Safety. 3M Netherlands. Available at: [Link]

  • Respirex International. Pharmaceutical PPE. Available at: [Link]

  • Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Available at: [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available at: [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available at: [Link]

  • KM Pharma Solution Private Limited. MSDS - N-Desethyl-E-Clomiphene. Available at: [Link]

  • Pharmaceutical Outsourcing. (2019, May 1). Managing Risks with Potent Pharmaceutical Products. Available at: [Link]

  • Pharma Source Direct. (2023, November 22). Safety Data Sheet - Clomiphene Citrate. Available at: [Link]

  • MP Biomedicals. (2017, June 26). Safety Data Sheet - Clomiphene Citrate Salt. Available at: [Link]

  • PCCA. Safety Data Sheet - Clomiphene Citrate USP. Available at: [Link]

Sources

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